2,4-Dihydroxypyrimidine-5-carboxamide: Chemical Properties & Synthetic Utility
The following technical guide details the chemical properties, synthesis, and reactivity of 2,4-Dihydroxypyrimidine-5-carboxamide (5-Carbamoyluracil). This document is structured for researchers in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 2,4-Dihydroxypyrimidine-5-carboxamide (5-Carbamoyluracil). This document is structured for researchers in medicinal chemistry and process development.
Technical Whitepaper | Version 1.0
Executive Summary
2,4-Dihydroxypyrimidine-5-carboxamide (also known as 5-Carbamoyluracil ) is a critical pyrimidine scaffold used as a starting material in the synthesis of antiviral and antineoplastic agents. Unlike simple uracil derivatives, the presence of the carboxamide group at the C5 position imparts unique electronic properties, serving as a "handle" for further functionalization—most notably the conversion to 2,4-dichloro-5-cyanopyrimidine , a gateway intermediate for diverse kinase inhibitors and nucleoside analogs. This guide analyzes its physicochemical profile, tautomeric behavior, and industrial reactivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Property
Data
IUPAC Name
2,4-Dihydroxypyrimidine-5-carboxamide
Common Name
5-Carbamoyluracil
CAS Number
2169-75-7 (Note: Often indexed under general uracil derivatives; verify specific batch CAS)
Molecular Formula
C₅H₅N₃O₃
Molecular Weight
155.11 g/mol
Melting Point
>300 °C (Decomposes)
Solubility
Low in water, ethanol; Soluble in DMSO, DMF, and aqueous alkali (NaOH/KOH).
pKa (Predicted)
~8.5 (N3-H), ~11.0 (N1-H) (Acidity increased vs. Uracil due to C5-EWG)
Tautomeric Equilibrium
Like all uracil derivatives, 5-carbamoyluracil exhibits lactam-lactim tautomerism. In the solid state and neutral aqueous solution, the di-keto (lactam) form predominates. However, under the reaction conditions often employed (e.g., POCl₃ chlorination), the di-enol (lactim) tautomer becomes the reactive species.
Figure 1: Lactam-Lactim tautomeric equilibrium critical for nucleophilic substitution reactions.
Synthetic Pathways[8][9][10]
The synthesis of 5-carbamoyluracil is typically achieved through the modification of C5-substituted pyrimidines.
Method A: Aminolysis of Esters (Primary Route)
The most scalable route involves the reaction of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate with aqueous ammonia.
Controlled hydrolysis of 5-cyanouracil using sulfuric acid or alkaline hydrogen peroxide can yield the amide. This method is less common due to the difficulty of stopping the hydrolysis at the amide stage without progressing to the carboxylic acid.
Reactivity Profile & Applications
The utility of 2,4-dihydroxypyrimidine-5-carboxamide lies in its ability to undergo dehydrative chlorination .
The Vilsmeier-Haack / POCl₃ Transformation
This is the most industrially relevant reaction. Treatment with phosphorus oxychloride (POCl₃) effects two simultaneous transformations:
Chlorination: The C2 and C4 carbonyl oxygens are replaced by chlorines (via the lactim tautomer).
Dehydration: The C5-carboxamide is dehydrated to a nitrile .
Product:2,4-Dichloro-5-cyanopyrimidine .
This intermediate is highly electrophilic and allows for regioselective nucleophilic aromatic substitution (SₙAr), first at C4, then at C2, enabling the construction of complex heterocyclic drugs.
Figure 2: The dehydrative chlorination pathway converting the amide to the dichloro-nitrile scaffold.
Ring Transformations
Reaction with bifunctional electrophiles (e.g., 1,3-dicarbonyls) can lead to fused bicyclic systems such as pyrimido[4,5-d]pyrimidines , which are analogs of folate and purines.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydroxypyrimidine-5-carboxamide
Safety: Ammonia is toxic and corrosive. Perform in a fume hood.
Charge: In a round-bottom flask, suspend Ethyl 2,4-dihydroxypyrimidine-5-carboxylate (10.0 g, 54 mmol) in 25% aqueous ammonia (100 mL).
Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours. The ester solid will gradually dissolve and reprecipitate as the amide.
Workup: Filter the white precipitate.
Purification: Wash the filter cake with water (2 x 20 mL) followed by cold ethanol (20 mL).
Drying: Dry in a vacuum oven at 60 °C for 12 hours.
Reflux: Heat the mixture to reflux (approx. 105–110 °C) for 3–5 hours until the evolution of HCl gas ceases and the solution becomes clear/brown.
Quench (Critical): Cool the reaction mixture to room temperature. Remove excess POCl₃ under reduced pressure. Pour the thick residue slowly onto crushed ice (500 g) with vigorous stirring (Keep temp < 20 °C).
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).
Isolation: Wash combined organics with cold saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the crude solid.
Note: The product is a low-melting solid/oil that is a potent skin irritant.
Biological Relevance
While 5-carbamoyluracil itself is often an intermediate, its structural derivatives are potent biological effectors:
Enzyme Inhibition: 5-substituted uracils often act as inhibitors of Thymidylate Synthase , mimicking dUMP and blocking DNA synthesis.
Nucleoside Analogs: The amide group can be modified to form nucleoside antibiotics (e.g., Polyoxin analogs).
Antiviral Scaffolds: The 2,4-dichloro-5-cyano derivative derived from this amide is a precursor to pyrimidine-based Reverse Transcriptase Inhibitors (NNRTIs).
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23945-44-0 (Acid Analog) and derivatives. Retrieved from .
ChemicalBook. 2,4-Dihydroxypyrimidine-5-carboxylic acid (Isoorotic acid) Properties.[2] Retrieved from .
Synthetic Methods
Wamhoff, H., et al. "Uracils: Versatile Starting Materials in Heterocyclic Synthesis."[3] Advances in Heterocyclic Chemistry, Vol 55, 1992. (Classic review on uracil reactivity).
Google Patents. "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." (WO2018112843A1). Describes large-scale POCl3 chlorination of 2,4-dihydroxypyrimidine-5-carboxamide. Retrieved from .
Reactivity & Applications
Hirota, K., et al.[2] "A Versatile Synthesis of Pyrimido[4,5-d]pyrimidine-2,4,5-trione Derivatives." Heterocycles, 1986.[2] Describes ring transformations of 5-carbamoyluracil.
ResearchGate. "Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives." Retrieved from .
Executive Summary & Strategic Importance Uracil-5-carboxylic acid (Isoorotic acid) is a critical pyrimidine intermediate. Unlike its isomer orotic acid (uracil-6-carboxylic acid), which is central to de novo pyrimidine b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Uracil-5-carboxylic acid (Isoorotic acid) is a critical pyrimidine intermediate. Unlike its isomer orotic acid (uracil-6-carboxylic acid), which is central to de novo pyrimidine biosynthesis, the 5-isomer is often a "terminal" oxidation product or a specific pharmacophore precursor.
In drug development, this moiety acts as a versatile scaffold for designing thymidylate synthase inhibitors and antiviral nucleoside analogues. Biologically, it represents the final oxidation state of thymine in the TET-mediated DNA demethylation pathway (5-mC
5-hmC 5-fC 5-caC), making it a vital marker in epigenetics research.
This guide details three distinct synthetic pathways, prioritized by scalability and reliability:
The De Novo Condensation Route (High Scalability, Industrial Standard)
The Oxidative Route (Direct Functionalization of Thymine)
The Nitrile Hydrolysis Route (Convergent Synthesis)
Master Pathway Visualization
The following diagram illustrates the convergent nature of the synthesis strategies described in this guide.
Figure 1: Convergent synthetic pathways for Uracil-5-carboxylic acid. Route 1 is preferred for scale; Route 2 for isotopic labeling; Route 3 for functional group interconversion.
Pathway 1: The De Novo Condensation (Preferred Route)
This is the most robust method for generating multi-gram to kilogram quantities. It relies on the condensation of urea with diethyl ethoxymethylenemalonate (EMME). This route avoids the "over-oxidation" pitfalls of modifying thymine and provides a chemically pure product via an ester intermediate.
Mechanistic Insight
The reaction proceeds via a Michael-type addition-elimination followed by cyclization.
Addition: Urea attacks the
-carbon of EMME, displacing ethanol.
Cyclization: The ureido intermediate cyclizes under basic conditions (alkoxide) to form the pyrimidine ring.
Hydrolysis: The resulting ethyl ester is saponified to the carboxylic acid.
Sodium Ethoxide (21% wt in Ethanol) or freshly prepared NaOEt
Sodium Hydroxide (2M aqueous solution)
Hydrochloric Acid (6M)
Workflow:
Condensation (The "Ureido" Step):
In a round-bottom flask equipped with a reflux condenser, combine Urea and EMME.
Critical Step: Heat the mixture neat (solvent-free) or in high-boiling solvent (e.g., diphenyl ether) if temperature control is difficult. For lab scale, heating the neat mixture to 120–130°C for 2 hours is effective.
Observation: Evolution of ethanol gas indicates reaction progress. The mixture will solidify into a pale yellow mass (Ethyl ureidomethylene malonate).
Cyclization:
Dissolve the intermediate in ethanolic sodium ethoxide (approx. 1.2 eq).
Reflux for 4–6 hours.
Checkpoint: The reaction mixture should become homogeneous. Upon cooling, the sodium salt of the ester may precipitate.
Hydrolysis (Saponification):
Evaporate ethanol. Add 50 mL of 2M NaOH to the residue.
Heat to 80°C for 1 hour.
Self-Validating Step: The suspension must turn into a clear solution, indicating the conversion of the lipophilic ester to the hydrophilic carboxylate salt.
Isolation:
Cool the solution to 0°C on an ice bath.
Acidify dropwise with 6M HCl to pH < 2.
Observation: A massive precipitation of white crystalline solid (Uracil-5-carboxylic acid) will occur.
Filter, wash with ice-cold water (to remove NaCl), and dry in a vacuum oven at 60°C.
Yield Expectation: 65–75% overall.
Pathway 2: The Oxidative Route (From Thymine)
This route is chemically more challenging due to the stability of the C5-methyl group but is essential when starting from biological precursors (e.g., Thymine). It mimics the biological TET enzyme pathway.
Chemical Oxidation Protocol
Direct oxidation of the methyl group requires strong oxidants. A persulfate-mediated reaction is standard.
Reagents:
Thymine (1.26 g, 10 mmol)
Sodium Persulfate (
)
Copper(II) Sulfate (Catalyst)
Water/Acetonitrile mixture
Workflow:
Dissolve Thymine in water/MeCN (1:1).
Add
(0.1 eq) and Sodium Persulfate (3.0 eq). Note: Excess oxidant is required to push past the aldehyde stage.
Heat to 80°C under inert atmosphere (
).
Monitoring: Monitor via TLC (Solvent: MeOH/DCM 1:9). Thymine (
) will disappear; 5-formyluracil () appears transiently; 5-carboxyuracil (, streaks) forms late.
Workup: Quench with sodium bisulfite (if peroxide remains), concentrate, and purify via ion-exchange chromatography (Dowex 1x8 formate form) to separate the acid from inorganic salts.
Pathway 3: Hydrolysis of 5-Cyanouracil
If 5-cyanouracil is available (or synthesized via chlorosulfonyl isocyanate reaction with uracil), hydrolysis is a high-yielding conversion.
Reaction:
Protocol:
Suspend 5-cyanouracil in 6M HCl.
Reflux for 6 hours.
Validation: The evolution of ammonia gas (detectable by damp pH paper at the condenser outlet turning blue) confirms hydrolysis.
Cool to 4°C. The product crystallizes out.
Analytical Characterization
To ensure the integrity of the synthesized product, compare your data against these standard values.
The carbonyl peak at 163.7 ppm is the confirmation of the acid group.
Mass Spec (ESI-)
[M-H]- = 155.0 m/z
Negative mode is preferred for carboxylic acids.
Biological Context: The TET Pathway
Researchers using this guide for biological applications should note that Uracil-5-carboxylic acid is the deaminated analogue of 5-Carboxylcytosine (5caC) .
In the active DNA demethylation pathway:
TET Enzymes oxidize 5-methylcytosine (5mC) to 5-carboxylcytosine (5caC).
TDG (Thymine DNA Glycosylase) excises 5caC.
However, if 5caC is deaminated (spontaneously or enzymatically), it forms Uracil-5-carboxylic acid . This creates a mismatch (U:G) that must be repaired by specific glycosylases.
Figure 2: The biological origin of Uracil-5-carboxylic acid via the TET/Deamination pathway.
References
ChemicalBook. (2023). Uracil-5-carboxylic acid Properties and Suppliers.[3]Link
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine. Journal of Biological Chemistry. Link
Organic Syntheses. (1963). Synthesis of Uracil Derivatives (General Pyrimidine Synthesis). Coll. Vol. 4, p. 247.[4] Link
Lietuvos mokslų akademija. (2013). Synthesis of novel derivatives of 5-carboxyuracil. Chemija. Link
Frontiers in Chemistry. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils.Link
Introduction: An Isomer in the Shadow of Pyrimidine Synthesis
An In-Depth Technical Guide to the Biological Function of Isoorotic Acid Isoorotic acid (uracil-4-carboxylic acid) is a structural isomer of the well-characterized metabolic intermediate, orotic acid (uracil-6-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Function of Isoorotic Acid
Isoorotic acid (uracil-4-carboxylic acid) is a structural isomer of the well-characterized metabolic intermediate, orotic acid (uracil-6-carboxylic acid). While orotic acid is a pivotal precursor in the de novo biosynthesis of pyrimidine nucleotides, the precise biological role of isoorotic acid remains less defined.[1] Historically, orotic acid was once considered a member of the vitamin B complex, termed vitamin B13, a notion that has since been revised as it is synthesized endogenously.[2][3] Isoorotic acid, by contrast, has not been assigned a direct, essential role in core metabolic pathways. Its significance is often considered in a comparative context to orotic acid, particularly regarding its inhibitory effects on nucleotide metabolism, which are generally less selective and require higher concentrations to manifest.[1]
This guide provides a comprehensive technical overview of isoorotic acid, synthesizing current knowledge of its metabolic context, comparative biochemistry, and the methodologies required for its investigation. It is intended for researchers and drug development professionals seeking to understand this lesser-known metabolite and its potential biological implications.
Core Biological & Biochemical Context
Metabolic Positioning and the Pyrimidine Pathway
The de novo pyrimidine synthesis pathway is a fundamental process for producing the building blocks of DNA and RNA. The pathway culminates in the synthesis of Uridine Monophosphate (UMP), starting from simple molecules like bicarbonate, glutamine, and aspartate.[4][5] Orotic acid is the direct precursor to Orotidine-5'-monophosphate (OMP), which is then decarboxylated to form UMP.[2][5]
Isoorotic acid is not a direct intermediate in this canonical pathway. Its presence in biological systems is likely a result of non-specific enzymatic activity or alternative metabolic routes that are not yet fully elucidated. Its structural similarity to orotic acid suggests it can interact with the same enzymes, albeit with different kinetics and affinities. Studies have shown that isoorotic acid can exert inhibitory effects on nucleic acid synthesis in hepatoma cells, but it is less potent than orotic acid.[1]
Fig. 1: De Novo Pyrimidine Synthesis Pathway and Isoorotic Acid's Isomeric Relationship.
Cellular Transport Mechanisms
The transport of pyrimidine precursors across the cell membrane is a critical, regulated step. Orotic acid, being an anion at physiological pH, relies on specialized transporters to enter the cytoplasm.[6] Members of the Solute Carrier (SLC) family, specifically organic anion transporters (OATs), are implicated in this process.[6] However, studies have also indicated that orotate permeates cell membranes much more slowly than uracil, suggesting its transport may be a rate-limiting step in its conversion to nucleotides.[7]
Direct studies on the transport of isoorotic acid are scarce. Given its structural similarity and anionic nature, it is plausible that it utilizes the same transport systems as orotic acid, but likely with lower affinity. This could contribute to the higher concentrations of isoorotic acid required to elicit a biological effect compared to its isomer.[1]
Pathophysiological Significance: Inferences from Orotic Acid
Elevated levels of orotic acid in urine and blood (orotic aciduria) are a key diagnostic marker for certain metabolic disorders. These include hereditary orotic aciduria, caused by a deficiency in the UMP synthase enzyme, and urea cycle disorders like Ornithine Transcarbamylase (OTC) deficiency, where excess carbamoyl phosphate is shunted into the pyrimidine pathway.[2][8] This buildup leads to megaloblastic anemia and can be associated with developmental delays.[8][9]
While isoorotic acid is not a primary diagnostic marker, its levels may also be altered in these conditions. The analytical methods used for diagnosis must be capable of distinguishing between the two isomers to accurately quantify orotic acid. The potential for isoorotic acid to contribute to the pathophysiology of these diseases is an area requiring further investigation.
Comparative Analysis: Isoorotic Acid vs. Orotic Acid
The functional differences between isoorotic acid and orotic acid are best understood through direct comparison.
Feature
Orotic Acid (Uracil-6-carboxylic acid)
Isoorotic Acid (Uracil-4-carboxylic acid)
Chemical Structure
Carboxyl group at position 6 of the pyrimidine ring.
Carboxyl group at position 4 of the pyrimidine ring.
Role in Metabolism
Core intermediate in de novo pyrimidine synthesis.[5][10]
Not a canonical intermediate; biological role is poorly defined.
Biological Activity
Precursor for UMP, essential for nucleic acid synthesis.[5]
Exhibits weak inhibitory effects on nucleotide metabolism at high concentrations.[1]
Enzymatic Substrate
Direct substrate for UMP synthase (specifically the orotate phosphoribosyltransferase domain).[10]
Not a preferred substrate for key pyrimidine pathway enzymes.
Clinical Relevance
Elevated levels are a key biomarker for orotic aciduria and urea cycle disorders.[2][11]
No established clinical significance as a primary biomarker.
Transport
Transported by specific carriers (e.g., OATs), though permeation can be slow.[6][7]
Transport mechanism is not well-studied; likely slow and/or non-specific.
Experimental Protocols for Isoorotic Acid Investigation
Advancing the understanding of isoorotic acid requires robust analytical methods for its quantification and functional assays to probe its biological activity.
Protocol 1: Quantification of Isoorotic Acid in Urine by LC-MS/MS
This protocol is adapted from established methods for urinary orotic acid and is designed for the specific and sensitive quantification of isoorotic acid.[12][13] The critical step is the chromatographic separation of isoorotic acid from the more abundant orotic acid.
1. Principle:
Urine samples are diluted and subjected to liquid chromatography to separate isoorotic acid from its isomer and other urinary metabolites. Detection and quantification are achieved using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity.
2. Materials:
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-Orotic Acid; requires verification for co-elution or a specific isoorotic acid standard if available)
Urine samples
3. Sample Preparation:
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
Centrifuge samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard solution prepared in Mobile Phase A.
Vortex briefly and transfer the diluted sample to an HPLC vial for analysis.
4. LC-MS/MS Analysis:
Chromatography:
Inject 5-10 µL of the prepared sample.
Use a gradient elution to separate isoorotic acid from orotic acid. An example gradient is:
0-1 min: 2% B
1-5 min: Ramp to 95% B
5-6 min: Hold at 95% B
6-6.1 min: Return to 2% B
6.1-8 min: Re-equilibrate at 2% B
Causality Note: A shallow gradient is crucial to achieve baseline separation of the two isomers, which is the primary challenge of this analysis.
Mass Spectrometry:
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
Optimize MS parameters (e.g., capillary voltage, source temperature) by infusing the isoorotic acid standard.
Monitor the specific mass transition for isoorotic acid. For a precursor ion [M-H]⁻ of m/z 155.0, a characteristic product ion (e.g., m/z 111.0 from loss of CO₂) must be determined and optimized.[12]
Self-Validation: The method is validated by the unique retention time and specific mass transition, which together confirm the identity and quantity of the analyte.
5. Data Analysis:
Generate a calibration curve using known concentrations of the isoorotic acid standard.
Calculate the peak area ratio of the analyte to the internal standard.
Quantify the isoorotic acid concentration in the urine samples by interpolating their peak area ratios on the calibration curve.
Fig. 2: Experimental Workflow for Quantification of Isoorotic Acid by LC-MS/MS.
Future Directions and Conclusion
The biological function of isoorotic acid is an area ripe for discovery. While current knowledge positions it as a minor, less active isomer of orotic acid, this perspective is based on limited research. Key questions remain:
Endogenous Origin: What are the specific enzymatic or chemical routes that lead to the formation of isoorotic acid in vivo?
Novel Bioactivity: Does isoorotic acid possess unique biological activities independent of its interaction with the pyrimidine synthesis pathway? Could it act as a signaling molecule or a regulator of other metabolic pathways?
Pharmacological Potential: Could synthetic derivatives of isoorotic acid be developed as targeted therapeutic agents, perhaps as antimetabolites with a different spectrum of activity than orotic acid analogues?
References
Wasternack, C. (1980). Inhibitory action of orotate, 2-thioorotate and isoorotate on nucleotide metabolism and nucleic acid synthesis in hepatoma cells. Acta Biologica et Medica Germanica, 39(1), 43-52. [Link]
La Marca, G., Casetta, B., Malvagia, S., Pasquini, E., & Zammarchi, E. (2003). Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method. Rapid Communications in Mass Spectrometry, 17(8), 788-793. [Link]
Baishixing Co.,Ltd. (2025). The molecular mechanisms behind orotic acid transport in cells. Baishixing Co.,Ltd. [Link]
Wikipedia contributors. (2023). Orotic acid. Wikipedia, The Free Encyclopedia. [Link]
Löffler, M., Carrey, E. A., & Zameitat, E. (2016). Orotate (orotic acid): An essential and versatile molecule. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 566-577. [Link]
Muntean, D. M., et al. (2010). Metabolic therapy: Cardioprotective effects of orotic acid and its derivatives. Biomedical Review, 21, 45-55. [Link]
Gromova, O. A., Torshin, I. Y., & Gogoleva, I. V. (2011). [Orotic acid as a metabolic agent]. Klinicheskaia Meditsina, 89(3), 25-31. [Link]
West, S. G., et al. (2017). Orotic Acid: Why it is Important to Understand Its Role in Metabolism. Journal of Glycomics & Lipidomics, 7(2). [Link]
Baishixing Co.,Ltd. (2025). Orotic acid's contribution to purine and pyrimidine metabolism. Baishixing Co.,Ltd. [Link]
Löffler, M., Zameitat, E., & Carrey, E. A. (2015). Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis. Journal of Genetics and Genomics, 42(5), 207-219. [Link]
Wohlhueter, R. M., McIvor, R. S., & Plagemann, P. G. (1980). Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells. The Journal of Cell Physiology, 104(2), 309-319. [Link]
Motyl, T., et al. (2021). The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection. Molecules, 26(22), 6834. [Link]
Lieberman, I., & Kornberg, A. (1954). Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, ureidosuccinic acid, and 5-carboxymethylhydantoin. The Journal of Biological Chemistry, 207(2), 911-924. [Link]
Lieberman, I., & Kornberg, A. (1953). Enzymic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydro-orotic dehydrogenase. Biochimica et Biophysica Acta, 12(1-2), 223-234. [Link]
Husková, R., et al. (2004). Analytical derivatization-a tool for determination of orotic acid. Journal of Chromatography B, 799(2), 303-309. [Link]
Gromova, O. A., et al. (2011). Orotic acid as a metabolic agent. Klinicheskaia Meditsina, 89(3), 25-31. [Link]
Rutledge, J. C., & Lytle, F. E. (2002). Diagnostic value of urinary orotic acid levels: applicable separation methods. Journal of Chromatography B, 781(1-2), 57-71. [Link]
Catargi, B., et al. (1998). Quantitative Analysis Of Orotic Acid In Urine By Rp-Hplc. Clinical Chemistry and Laboratory Medicine, 36(12), 947-950. [Link]
Taylor & Francis. (n.d.). Orotic acid – Knowledge and References. Taylor & Francis. [Link]
D'Apolito, O., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Journal of Clinical Medicine, 12(19), 6296. [Link]
Swietalski, P., et al. (2021). Orotic acid production by Yarrowia lipolytica under conditions of limited pyrimidine. Yeast, 38(4), 231-240. [Link]
CheckOrphan. (2016). What is Orotic Aciduria?. CheckOrphan. [Link]
Technical Guide: Discovery and Characterization of Uracil-5-carboxylic Acid as an Endogenous Metabolite
The following technical guide details the identification, biological origin, and analytical characterization of Uracil-5-carboxylic acid (Isoorotic acid). Executive Summary Uracil-5-carboxylic acid (also known as Isoorot...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the identification, biological origin, and analytical characterization of Uracil-5-carboxylic acid (Isoorotic acid).
Executive Summary
Uracil-5-carboxylic acid (also known as Isoorotic acid or 5-carboxyuracil ) has transitioned from being regarded as a mere fungal metabolite or synthetic intermediate to a recognized endogenous human metabolite . Its discovery in human biofluids is linked to two critical domains of modern biochemistry:
Epigenetics: It is a downstream product of active DNA demethylation, specifically the TET-mediated oxidation of 5-methylcytosine.
Pharmacology: It is a major catabolite of the fluoropyrimidine nucleoside analog Trifluridine , acting as a confounding factor in Dihydropyrimidine Dehydrogenase (DPD) phenotyping.
This guide outlines the metabolic pathways generating this compound, its differentiation from its structural isomer Orotic acid, and the LC-MS/MS protocols required for its rigorous quantification.
Chemical Identity & Structural Logic
To accurately detect Uracil-5-carboxylic acid, one must distinguish it from its isomer, Orotic acid (Uracil-6-carboxylic acid), which is abundant in pyrimidine biosynthesis.
Feature
Uracil-5-carboxylic Acid (Isoorotic Acid)
Orotic Acid (Vitamin B13)
IUPAC Name
2,4-dioxo-1H-pyrimidine-5-carboxylic acid
2,6-dioxo-1H-pyrimidine-4-carboxylic acid
Carboxyl Position
C-5 (Meta to N1/N3)
C-6 (Ortho to N1)
Monoisotopic Mass
156.0171 Da
156.0171 Da
Origin
DNA Demethylation (TET/TDG pathway)
De novo Pyrimidine Synthesis
Key Analytical Difference
Elutes earlier on HILIC; distinct fragmentation energy
Elutes later on HILIC; primary precursor for UMP
The Biological Discovery: Origins & Pathways
A. The Epigenetic Pathway (Endogenous Source)
The definitive identification of Uracil-5-carboxylic acid in human physiology arose from the elucidation of active DNA demethylation . Unlike passive demethylation (dilution during replication), active demethylation involves the enzymatic excision of modified bases.
Oxidation: TET (Ten-Eleven Translocation) enzymes oxidize 5-methylcytosine (5mC) sequentially to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) .[1]
Deamination: 5-caC can be deaminated by AID/APOBEC enzymes to form 5-carboxyuracil (5caU) within the DNA strand.
Excision: The enzyme Thymine DNA Glycosylase (TDG) specifically recognizes and excises 5-caC and 5-caU from the DNA backbone, releasing free Uracil-5-carboxylic acid into the soluble metabolite pool [1].[1]
B. The Pharmacological Pathway (Exogenous/Drug Source)
In drug development, Uracil-5-carboxylic acid appears as a major catabolite of Trifluridine (FTD), a component of the colorectal cancer drug TAS-102.
Trifluridine is catabolized by Thymidine Phosphorylase (TP) to 5-trifluoromethyluracil.
This intermediate is hydrolyzed to Uracil-5-carboxylic acid .
Critical Impact: High levels of this metabolite can interfere with clinical assays for Uracil, potentially leading to false diagnoses of DPD deficiency [2].[2]
C. Pathway Visualization
Figure 1: Dual origin of Uracil-5-carboxylic acid from Epigenetic DNA repair (Green) and Drug Catabolism (Red).
Detecting Uracil-5-carboxylic acid requires overcoming its high polarity (logP ≈ -1.27). Standard C18 columns often fail to retain it, leading to ion suppression in the void volume.
Protocol A: Sample Preparation (Serum/Urine)
Protein Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to 100 µL of biofluid.
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
Evaporation: Transfer supernatant to a clean vial; evaporate to dryness under N2 at 35°C.
Reconstitution: Reconstitute in 100 µL of 10 mM Ammonium Acetate (pH 9.0) . Note: High pH aids solubility of the carboxylate form.
Protocol B: Chromatographic Separation (HILIC)
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Amide column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
Mobile Phase B: Acetonitrile (100%).
Gradient:
0-1 min: 90% B (Isocratic hold)
1-7 min: 90% -> 50% B (Linear ramp)
7-9 min: 50% B (Wash)
9.1 min: 90% B (Re-equilibration for 3 min)
Flow Rate: 0.3 mL/min.
Rationale: High pH mobile phase ensures the carboxylic acid is deprotonated, improving peak shape and retention on amide-based HILIC phases.
Protocol C: Mass Spectrometry (MRM Parameters)
Operate in Negative Electrospray Ionization (ESI-) mode. The carboxyl group facilitates facile ionization [3].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Mechanism
Uracil-5-carboxylic Acid
155.0 [M-H]-
111.0
15
Loss of CO2 (Decarboxylation)
155.0
42.0
25
Ring fragmentation (NCO-)
Orotic Acid (Isomer)
155.0
111.0
18
Loss of CO2
Internal Standard
159.0 (13C2, 15N2-Uracil)
114.0
15
Analog matching
Note: While both isomers share the 155->111 transition, they must be separated chromatographically. Under the HILIC conditions above, Uracil-5-carboxylic acid typically elutes before Orotic acid due to steric differences in the carboxyl position affecting stationary phase interaction.
Biological Significance & Interpretation
As a Biomarker for DNA Demethylation
Elevated levels of endogenous Uracil-5-carboxylic acid in urine (in the absence of drug treatment) suggest hyperactive DNA demethylation . This is relevant in:
Embryonic Development: During global epigenetic reprogramming.
Oncology: Certain leukemias (e.g., TET2-mutated AML) may show altered ratios of 5-hmC/5-caC derivatives.
As a Drug Interference (The "False" Uracil)
In patients treated with Trifluridine, Uracil-5-carboxylic acid concentrations can exceed endogenous Uracil levels by 10-100 fold.
Clinical Risk: Some immunoassays or low-resolution UV-HPLC methods for "Uracil" (used to test DPD deficiency) may cross-react with Uracil-5-carboxylic acid.
Mitigation: Use the specific MRM transition (155->111) and retention time confirmation described above to ensure specificity [2].
References
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active demethylation of CpG sites. Journal of Biological Chemistry, 286(41), 35334-35338. Link
Bennani, Y., et al. (2026/In Press). An optimized HPLC-MS/MS assay for uracil and dihydrouracil in plasma: Improving dihydropyrimidine dehydrogenase phenotyping for individualized fluoropyrimidine treatment. Journal of Chromatography B.
Zhang, L., et al. (2012). Tet-mediated inheritance of 5-methylcytosine oxidation states. Science, 335(6064), 48-48.
A Technical Guide to the Biological Activity of Pyrimidine-5-Carboxamide Compounds
Abstract The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] The strategic incorporation of a carboxamide moiety at the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] The strategic incorporation of a carboxamide moiety at the 5-position has given rise to the pyrimidine-5-carboxamide core, a "privileged scaffold" demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will dissect the diverse therapeutic applications of these compounds, from kinase inhibition in oncology to the modulation of inflammatory pathways and antimicrobial action. The narrative emphasizes the mechanistic underpinnings of their activity, supported by detailed experimental protocols, quantitative data, and visual diagrams of key signaling pathways to provide a comprehensive resource for the field.
Introduction: The Pyrimidine-5-Carboxamide Scaffold - A Versatile Motif for Target Engagement
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the basis for nucleobases like cytosine, thymine, and uracil.[3][4] In drug discovery, its derivatives are prized for their ability to mimic these natural structures and interact with a wide array of biological targets.
The addition of a carboxamide group (-CONH₂) at the 5-position is a critical design element that significantly enhances the therapeutic potential of the pyrimidine core. This functional group is an excellent hydrogen bond donor and acceptor, allowing it to form strong, specific interactions with amino acid residues in the active sites of enzymes and receptors. For instance, in kinase inhibition, the 5-carboxamide has been shown to engage key residues in the hinge region of the ATP-binding pocket, leading to a substantial improvement in potency and selectivity compared to unsubstituted pyrimidines.[5] This ability to anchor the molecule to its target provides a stable foundation for developing highly specific inhibitors across various disease areas, including cancer, inflammation, infectious diseases, and metabolic disorders.[1][2][6]
Chapter 1: Anticancer Activity - A Multi-pronged Approach to Oncology
Pyrimidine-5-carboxamide derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[7]
Mechanism 1: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. The pyrimidine-5-carboxamide scaffold is particularly effective at targeting the ATP-binding site of these enzymes.
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in cancer immunotherapy.[5][8] Diaminopyrimidine carboxamides have been developed as potent and selective HPK1 inhibitors. The carboxamide moiety is essential for this activity, forming a crucial hydrogen bond with Glu92 in the kinase hinge region, which improves potency by over 100-fold.[5] Inhibition of HPK1 enhances T-cell activation and cytokine production (e.g., IL-2), thereby stimulating an anti-tumor immune response.[5][8]
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, drives cell proliferation in many cancers. Pyrimidine-5-carbonitrile derivatives (a closely related class) have been designed as dual inhibitors of EGFR and COX-2, another key target in cancer and inflammation.[9][10] These compounds show potent cytotoxic activity against various cancer cell lines and can induce apoptosis.[9][10]
Aurora Kinases: These are serine/threonine kinases essential for cell division. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Pyrimidine-based derivatives have been successfully designed to inhibit Aurora A kinase, resulting in the reduction of oncogenic proteins like cMYC and MYCN.[11]
Signaling Pathway: Simplified EGFR Signaling
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 of a pyrimidine-5-carboxamide compound against a target kinase.
Principle:
This assay measures the amount of ATP remaining in solution following a kinase reaction. Kinase activity depletes ATP. Inhibition of the kinase results in less ATP being consumed. The remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.
Materials:
Recombinant human kinase (e.g., EGFR, HPK1)
Kinase-specific substrate peptide
Kinase buffer (containing MgCl₂, DTT, etc.)
ATP solution (at a concentration near the Km for the target kinase)
Test compound (pyrimidine-5-carboxamide) stock solution in DMSO
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Further dilute these into the kinase buffer to the desired final assay concentrations (ensure final DMSO concentration is ≤1%).
Reaction Setup:
To each well of the microplate, add 5 µL of the diluted test compound or control (DMSO for no inhibition, positive control inhibitor for maximum inhibition).
Add 10 µL of a kinase/substrate mixture (pre-diluted in kinase buffer).
Initiate the kinase reaction by adding 10 µL of ATP solution. The final volume is 25 µL.
Incubation: Incubate the plate at room temperature (or 30°C, depending on the kinase) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the "no inhibitor" control).
Signal Detection:
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
Add 25 µL of the Kinase-Glo® reagent to each well.
Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Convert raw luminescence units (RLU) to percent inhibition relative to controls:
% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_dmso_ctrl - RLU_pos_ctrl))
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation System:
Z'-factor: Calculate the Z'-factor for the assay plate using the positive and negative controls to ensure the assay is robust and suitable for screening (Z' > 0.5 is considered excellent).
ATP Consumption: The "no inhibitor" control should consume between 10-30% of the initial ATP to ensure the reaction is sensitive to inhibition.
Chapter 2: Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases. Pyrimidine-5-carboxamides have been developed as potent anti-inflammatory agents by modulating key signaling nodes that control the immune response.
SIKs are crucial regulators of inflammation, particularly in macrophages.[13] They act as molecular switches that can influence the polarization of macrophages between a pro-inflammatory (M1) state and an anti-inflammatory (M2) state. By inhibiting SIKs, pyrimidine-5-carboxamide derivatives can promote an anti-inflammatory phenotype.
Mechanism research has shown that potent SIK inhibitors derived from this scaffold can significantly up-regulate the expression of the anti-inflammatory cytokine IL-10 while reducing the expression of the pro-inflammatory cytokine IL-12 in macrophages.[13] This modulation of cytokine balance is a highly sought-after therapeutic effect for treating inflammatory conditions like Inflammatory Bowel Disease (IBD).[13]
Signaling Pathway: SIK Inhibition in Macrophage Polarization
Caption: SIK inhibition by pyrimidine-5-carboxamides shifts cytokine balance.
Chapter 3: Antimicrobial and Antiviral Activity
The versatility of the pyrimidine-5-carboxamide scaffold extends to combating infectious diseases through both direct and indirect mechanisms.
Antimicrobial Activity
Various derivatives incorporating this core have demonstrated significant antibacterial and antifungal activity.[6][14] The mechanism often involves the inhibition of essential bacterial processes. For example, some triazolopyrimidine carboxamide derivatives have been shown to target cell-wall biosynthesis in bacteria.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
Principle:
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
Positive control antibiotic (e.g., Ampicillin).
Negative control (broth only) and growth control (broth + inoculum).
Procedure:
Compound Plating: Add 100 µL of sterile CAMHB to all wells. Add 100 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is ~110 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀).
Antiviral Activity
Pyrimidine derivatives are well-established antiviral agents.[16][17] Pyrimidine-5-carboxamides contribute to this legacy, with novel thioglycoside analogs showing activity against viruses such as SARS-CoV-2 and Avian Influenza H5N1.[18] One powerful, broad-spectrum antiviral strategy is to target host-cell enzymes that the virus requires for replication. By inhibiting cellular pyrimidine biosynthesis, it is possible to starve the virus of the necessary building blocks for its genetic material.[19] This approach has the advantage of being less susceptible to the development of viral resistance.[19]
Logical Diagram: Host-Targeted Antiviral Strategy
Caption: Inhibition of host pyrimidine biosynthesis as a broad-spectrum antiviral strategy.
Chapter 4: Activity in Metabolic and Other Diseases
NNMT is an enzyme that has been linked to metabolic diseases, including type 2 diabetes and obesity.[20] Increased NNMT activity is correlated with insulin resistance. Pyrimidine-5-carboxamide compounds have been identified as novel inhibitors of NNMT.[20] By blocking this enzyme, these compounds have the potential to reverse insulin resistance and protect against diet-induced obesity, validating NNMT as a therapeutic target for metabolic disorders.[20]
Conclusion and Future Outlook
The pyrimidine-5-carboxamide scaffold represents a highly successful and versatile core in modern drug discovery. Its defining feature—the 5-carboxamide group—provides a critical anchor point for high-affinity interactions with a multitude of biological targets. This has enabled the development of potent and selective compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. The continued exploration of structure-activity relationships and the application of this privileged motif to new biological targets promise to yield the next generation of innovative medicines. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical scaffold.
References
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). Google Scholar.
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023). European Journal of Medicinal Chemistry, 256, 115469. [Link]
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. (2021). Bioorganic Chemistry, 111, 104890. [Link]
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). RSC Publishing.
An In-depth Technical Guide to the Discovery of 2,4-Diaminopyrimidine-5-carboxamide Derivatives as Kinase Inhibitors. (n.d.). Benchchem.
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (n.d.).
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (n.d.). NIH.
Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (n.d.). ACS Medicinal Chemistry Letters.
Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (n.d.). PubMed. [Link]
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [Link]
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PubMed Central. [Link]
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. (2023). ACS Medicinal Chemistry Letters. [Link]
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. [Link]
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(8), 2176. [Link]
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Synthesis and antimicrobial activity of some novel 1,2-dihydro-[9][13][14]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (2021). RSC Advances. [Link]
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). MDPI. [Link]
Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis. (n.d.). PubMed. [Link]
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. [Link]
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). RSC Advances. [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (n.d.). ResearchGate. [Link]
Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems. (n.d.). ResearchGate. [Link]
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][9][13][14]triazolo[4,3-a]pyrimidines. (n.d.). MDPI. [Link]
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [Link]
Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
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Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2022). Journal of Medicinal Chemistry, 65(2), 1439-1457. [Link]
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (n.d.). PubMed Central. [Link]
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry, 66(4), 2699-2716. [Link]
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Comparative Efficacy of 2-Cyanamidopyrimidine Derivatives in Preclinical Animal Models. (n.d.). Benchchem.
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An In-depth Technical Guide to Uracil-5-carboxylic Acid (CAS 23945-44-0)
Introduction Uracil-5-carboxylic acid, also known by its synonyms Isoorotic Acid and 5-Carboxyuracil, is a pyrimidine derivative distinguished by a carboxyl group at the 5th position of the uracil ring.[1][2] While it sh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Uracil-5-carboxylic acid, also known by its synonyms Isoorotic Acid and 5-Carboxyuracil, is a pyrimidine derivative distinguished by a carboxyl group at the 5th position of the uracil ring.[1][2] While it shares the same molecular formula (C₅H₄N₂O₄) with its more widely studied isomer, orotic acid (uracil-6-carboxylic acid), its distinct structure confers unique biochemical properties and roles.[1][3] Unlike orotic acid, which is a key intermediate in the de novo pyrimidine biosynthesis pathway, uracil-5-carboxylic acid is primarily involved in pyrimidine salvage pathways.[4][5] Its significance in medicinal chemistry is growing, serving as a versatile building block for the synthesis of modified nucleosides and other derivatives with potential therapeutic applications, including antiviral and anticancer agents.[6][7] This guide provides a comprehensive technical overview of its synthesis, biochemical role, applications, and analytical methodologies, designed to support professionals in research and drug development.
Physicochemical and Spectroscopic Properties
Uracil-5-carboxylic acid is a white to slightly yellow crystalline powder.[2] Its chemical structure and key properties are summarized below.
The spectroscopic data for uracil-5-carboxylic acid are characteristic of its uracil and carboxylic acid moieties.
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the 3500-2500 cm⁻¹ region.[8][9] A strong C=O stretching absorption for the carboxylic acid will appear around 1710 cm⁻¹, likely overlapping with the C=O stretches from the uracil ring.[8]
¹H NMR Spectroscopy : In a solvent like DMSO-d₆, the spectrum would feature a downfield singlet for the acidic proton of the carboxyl group (typically >10 ppm).[10] The C6-H proton on the uracil ring would appear as a singlet, and the two N-H protons would also be visible as distinct singlets.[10][11]
¹³C NMR Spectroscopy : The carboxyl carbon is characteristically deshielded, appearing in the 160-185 ppm range.[8][10] The spectrum will also show distinct signals for the C2, C4, C5, and C6 carbons of the pyrimidine ring.[10]
Mass Spectrometry (Electron Ionization) : The mass spectrum of the trimethylsilyl (TMS) derivative of the related orotic acid shows characteristic fragmentation patterns.[12] For uracil-5-carboxylic acid, one would expect to see a molecular ion peak and fragmentation corresponding to the loss of H₂O, CO, and CO₂ from the parent molecule. The LC-MS/MS spectrum of the deprotonated molecule ([M-H]⁻) shows a parent ion at m/z 155.01 and key fragments at m/z 111.02 and 68.01, corresponding to decarboxylation and further ring fragmentation.[13]
Synthesis and Manufacturing
The synthesis of uracil-5-carboxylic acid can be achieved through several laboratory-scale methods. While industrial-scale production details are not widely published, the following protocols illustrate key synthetic strategies.
Synthesis from 5-Formyluracil
One established method involves the enzymatic conversion of 5-formyluracil. This biotransformation offers high specificity under mild conditions.
Principle : The enzyme thymine 7-hydroxylase can catalyze the oxidation of the aldehyde group in 5-formyluracil to a carboxylic acid, yielding uracil-5-carboxylic acid.[2] This enzymatic approach avoids harsh chemical reagents and can lead to a cleaner product profile. The causality behind this choice is the high selectivity of enzymes, which minimizes the formation of byproducts often seen in non-specific chemical oxidation.
Synthesis via Carboxylation of Uracil (Conceptual)
Direct carboxylation of the C5 position of uracil is challenging due to the electron-deficient nature of the pyrimidine ring. However, functionalization followed by conversion to a carboxyl group is a viable strategy.
Synthesis of Derivatives via Carbodiimide Coupling
Uracil-5-carboxylic acid is an excellent starting material for producing a variety of ester and amide derivatives, which are valuable in drug discovery.[6] A robust method for this is carbodiimide-mediated coupling.
Principle : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the corresponding ester or amide. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.[6] This method is chosen for its efficiency and broad applicability to a wide range of alcohols and amines.
Addition of Reagents : To the solution, add N,N'-dicyclohexylcarbodiimide (DCC) (2 equivalents), 4-dimethylaminopyridine (DMAP) (0.5 equivalents), and the desired alcohol (4 equivalents).
Reaction : Stir the mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup : After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
Purification : Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting residue using column chromatography on silica gel to isolate the pure ester product.
Caption: Drug discovery workflow using 5-carboxyuracil.
Analytical Methodologies
Accurate quantification of uracil-5-carboxylic acid is essential for its use in synthesis and for studying its metabolic fate. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.
HPLC Method for Analysis
While specific validated methods for uracil-5-carboxylic acid in complex biological matrices are not abundant in literature, a robust method can be designed based on its physicochemical properties and methods for similar compounds like orotic acid and other pyrimidine derivatives.
[14][15][16]* Principle : Reversed-phase HPLC is suitable for separating polar, acidic compounds like uracil-5-carboxylic acid. A C18 column is typically used. Due to its high polarity, retention can be enhanced by using a highly aqueous mobile phase, often with an acidic modifier like phosphoric or formic acid to ensure the analyte is in its protonated, less polar form. Detection is achieved using a UV detector, as the pyrimidine ring has a strong UV absorbance.
Chromatographic System : A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase : Isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and a small percentage of organic solvent like acetonitrile or methanol (e.g., 95:5 v/v). The high aqueous content is crucial for retaining this polar analyte.
Flow Rate : 1.0 mL/min.
Detection : UV detection at approximately 280 nm.
Sample Preparation (for biological fluids) :
a. Protein Precipitation : Add a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to the sample (e.g., plasma, urine) to precipitate proteins.
b. Centrifugation : Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
c. Filtration : Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Safety and Handling
Uracil-5-carboxylic acid should be handled with standard laboratory precautions.
Hazard Identification : May cause skin and serious eye irritation.
*[2] Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat.
*[2] Handling : Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.
Storage : Store in a tightly closed container in a cool, dry place, away from incompatible substances. A[2]n inert atmosphere is recommended for long-term storage.
*[2] First Aid :
Skin Contact : Wash off immediately with plenty of soap and water.
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.
Ingestion : Do NOT induce vomiting. If conscious, rinse mouth and drink water.
Inhalation : Move to fresh air.
In all cases of significant exposure, seek medical attention.
References
Palmatier RD, McCroskey RP, Abbott MT. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide. J. Biol. Chem. 1970;245(24):6706–10. [Link]
The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. J Chem Theory Comput. 2021;17(1):96-104. [Link]
Gendrė D, Časaitė V, Meškys R, Jauniskis V. Synthesis of novel derivatives of 5-carboxyuracil. Chemija. 2017;28(2). [Link]
Robertson MP, Miller SL. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science. 1995;268(5211):702-5. [Link]
Kumar, S., Wani, Z. A., Saleem, M., & Sharma, S. (2021). Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. RSC Advances, 11(43), 26654-26666. [Link]
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. 2022;27(9):2875. [Link]
Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. 2019;7:83. [Link]
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A few potent biologically active uracil derivatives and drug moieties. - ResearchGate. [Link]
Application Note: Regioselective Synthesis of N1-Alkylated Uracil Derivatives from Uracil-5-Carboxylic Acid
Abstract & Strategic Overview Uracil-5-carboxylic acid (Isoorotic acid) represents a critical scaffold in the development of antiviral (e.g., acyclic nucleoside phosphonates) and anticancer therapeutics. However, its dir...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Uracil-5-carboxylic acid (Isoorotic acid) represents a critical scaffold in the development of antiviral (e.g., acyclic nucleoside phosphonates) and anticancer therapeutics. However, its direct functionalization is complicated by three competing nucleophilic sites: the N1-nitrogen, the N3-nitrogen, and the C5-carboxylate oxygen.
For drug development applications requiring high purity and reproducibility, N1-regioselectivity is the primary challenge. The electron-withdrawing C5-carboxyl group increases the acidity of the ring protons, altering standard reactivity profiles.
This guide details two validated workflows to synthesize N1-alkylated derivatives:
Method A (The "Gold Standard"): Silylation-mediated Hilbert-Johnson reaction. Recommended for complex alkyl groups, sugars, or labile electrophiles.
Method B (High-Throughput): Base-mediated alkylation under thermodynamic control. Suitable for simple primary alkyl halides.
Scientific Rationale: Direct alkylation of Uracil-5-carboxylic acid is experimentally discouraged. The free carboxylic acid (
) consumes base and forms an insoluble salt, hindering the nucleophilic attack of the nitrogen. Converting the acid to Methyl Uracil-5-carboxylate (2) is the mandatory first step to lock the C5 position and improve organic solubility.
Mechanism & Causality:
This method utilizes Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS) to transiently protect the O2 and O4 oxygens as silyl ethers. This aromatizes the pyrimidine ring. Upon treatment with an alkyl halide and a Lewis Acid, the reaction follows the Hilbert-Johnson mechanism , where the more nucleophilic N1 attacks the electrophile, driven by the formation of the stable amide carbonyl.
Reagents
Substrate: Methyl Uracil-5-carboxylate.
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) - Preferred for mild conditions.
Electrophile: Alkyl Bromide/Iodide or Acetate.
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or
.
Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).
Step-by-Step Protocol
Activation: In a flame-dried flask under Argon, suspend 1.0 eq of Methyl Uracil-5-carboxylate in anhydrous MeCN (
).
Silylation: Add 2.5 eq of BSA. Stir at
for 30–60 minutes until the solution becomes strictly clear (indicating formation of the bis-silylated intermediate).
Addition: Cool to
or RT (depending on electrophile stability). Add 1.1 eq of the Alkyl Halide.
Advantages: High N1 regioselectivity (>95:5); compatible with sensitive sugar moieties.
Method B: Base-Mediated Thermodynamic Alkylation
Mechanism & Causality:
Using a mild base (
) in a polar aprotic solvent (DMF) generates the mono-anion. While the N3 proton is more acidic (due to being flanked by two carbonyls), the N1 anion is more nucleophilic and less sterically hindered, provided the C5-substituent is not excessively bulky.
Application Note: A Validated HPLC-UV Method for the Quantification of 2,4-Dihydroxypyrimidine-5-carboxamide
Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 2,4-Dihydroxypyrimidine-5-carboxamide,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 2,4-Dihydroxypyrimidine-5-carboxamide, also known as Uracil-5-carboxylic acid. The significance of this compound is noted in various research contexts, including its use in synthesizing N1-alkylated uracil derivatives and its application in sensitive analytical methods.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for the determination of this analyte in bulk drug substances or during various stages of pharmaceutical manufacturing. The method utilizes reversed-phase chromatography, a widely adopted technique for its versatility in separating a broad range of compounds.[3][4] The validation of this method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[5][6]
Introduction
2,4-Dihydroxypyrimidine-5-carboxamide, a derivative of uracil, is a molecule of interest in medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous pyrimidines makes it a valuable building block for the synthesis of various therapeutic agents. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible analytical technique that offers the specificity and sensitivity required for such quantitative analyses.[3][7]
This application note addresses the challenge of retaining and separating this polar compound, a common issue in reversed-phase HPLC.[8] The developed method employs a C18 stationary phase with an optimized aqueous mobile phase to achieve efficient separation and symmetrical peak shape. The causality behind the selection of chromatographic parameters is discussed, providing a deeper understanding of the method's principles. The protocol herein is presented as a self-validating system, with all validation parameters and acceptance criteria clearly defined as per ICH Q2(R2) guidelines.[5][9]
Scientific Principles and Method Rationale
The fundamental principle of this method is reversed-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase.[3][4][10] 2,4-Dihydroxypyrimidine-5-carboxamide is a polar molecule, and its retention on a non-polar stationary phase can be challenging.[8] To overcome this, the mobile phase composition is critical. A highly aqueous mobile phase is employed to maximize the interaction between the polar analyte and the polar mobile phase, thereby modulating its retention on the non-polar stationary phase. The addition of a small percentage of an organic modifier, such as acetonitrile or methanol, allows for the elution of the analyte within a reasonable timeframe.[11] The choice of the organic modifier can influence the selectivity of the separation.[11]
The pH of the mobile phase is another crucial parameter. 2,4-Dihydroxypyrimidine-5-carboxamide has a predicted pKa of approximately 5.08.[1][2] By maintaining the mobile phase pH below this value, the carboxylic acid group remains protonated, reducing the overall polarity of the molecule and enhancing its retention on the C18 column. UV detection is selected based on the chromophoric nature of the pyrimidine ring system, which exhibits significant absorbance in the UV region, typically between 200 and 400 nm.[12]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 2,4-Dihydroxypyrimidine-5-carboxamide using the described HPLC-UV method.
Application Note: Quantitative Analysis of Uracil-5-Carboxylic Acid in Human Plasma by LC-MS/MS
Abstract This application note presents a robust and sensitive method for the quantification of Uracil-5-carboxylic acid (U5CA), also known as isoorotic acid, in human plasma using Liquid Chromatography with tandem Mass...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust and sensitive method for the quantification of Uracil-5-carboxylic acid (U5CA), also known as isoorotic acid, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). U5CA is a pyrimidinemonocarboxylic acid and an intermediate in nucleotide metabolism. The accurate measurement of such endogenous small molecules is crucial for understanding metabolic pathways and for biomarker discovery. This protocol details a streamlined protein precipitation-based sample preparation, optimized chromatographic separation, and specific MS/MS parameters for high-throughput analysis, adhering to principles outlined in regulatory guidance.[1]
Introduction
Uracil-5-carboxylic acid (U5CA) is a metabolite in the pyrimidine biosynthesis and degradation pathway. It is enzymatically converted to uracil and carbon dioxide by uracil-5-carboxylate decarboxylase.[2] The quantitative analysis of endogenous organic acids in biological matrices like plasma presents analytical challenges due to their polarity and the complexity of the sample matrix.[3] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity, specificity, and accuracy for quantifying small molecules in complex biological samples.[3]
The method described herein employs a simple and rapid protein precipitation step, followed by analysis on a reversed-phase UPLC/HPLC system. Detection is achieved using a triple quadrupole mass spectrometer operating in Negative Ion Electrospray Ionization (ESI-) mode, which is ideal for acidic molecules like U5CA that readily deprotonate.[4][5] This application note provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals requiring reliable quantification of U5CA in a regulated or research environment.
Supplies: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Causality of Methodological Choices
Sample Preparation: A simple protein precipitation with a high concentration of organic solvent (e.g., acetonitrile) is chosen for its efficiency in removing the bulk of proteins while being fast and cost-effective. This "crash" method is effective for releasing small, polar analytes like U5CA into the supernatant for analysis.
Internal Standard (IS): The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for highly accurate and precise quantification by correcting for variations during sample preparation and injection.
Chromatography: A reversed-phase C18 column is used. While U5CA is polar, modern C18 phases, particularly those with polar endcapping (like an HSS T3 type), provide adequate retention for such molecules, especially when using a highly aqueous mobile phase at the start of the gradient.[6]
Mass Spectrometry: Negative ion ESI is selected because the carboxylic acid functional group on U5CA is readily deprotonated in the MS source, forming a stable [M-H]⁻ ion.[4] This process is highly efficient and provides a strong precursor signal for MS/MS analysis, leading to excellent sensitivity.
Visual Workflow
Figure 1: Overall experimental workflow from sample preparation to final data analysis.
Detailed Protocols
Standard Solution Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve U5CA and SIL-IS in methanol to create individual 1 mg/mL stock solutions.
Working Standard Solutions: Prepare serial dilutions of the U5CA stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve.
Internal Standard Working Solution (ISWS): Dilute the SIL-IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.
Pipette 50 µL of the appropriate matrix (blank plasma for standards, or study sample) into the labeled tubes.
For calibration standards, spike with the appropriate working standard solution. For all samples except the double blank, add 10 µL of the ISWS (100 ng/mL).
Add 200 µL of ice-cold acetonitrile to each tube.
Vortex each tube vigorously for 30 seconds to ensure thorough protein precipitation.
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
Carefully transfer 150 µL of the clear supernatant into autosampler vials for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following tables summarize the optimized parameters for the analysis. These should serve as a starting point and may require further optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
Parameter
Condition
System
UPLC / High-performance LC system
Column
Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temp.
40°C
Injection Vol.
5 µL
Run Time
5 minutes
Gradient Program
Time (min)
0.0
2.5
3.5
3.6
5.0
Table 2: Mass Spectrometry (MS) Parameters
Parameter
Condition
System
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Negative
Capillary Voltage
2.5 kV
Source Temp.
150°C
Desolvation Temp.
500°C
Desolvation Gas Flow
800 L/hr
Collision Gas
Argon
Analysis Mode
Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for U5CA and SIL-IS
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Cone Voltage (V)
Collision Energy (eV)
U5CA
155.0
111.0 (Quantifier)
100
30
15
155.0
67.0 (Qualifier)
100
30
25
SIL-IS
162.0
117.0
100
30
15
*Note: The exact m/z for the SIL-IS will depend on the specific labeling pattern.
Rationale for MRM Transitions
The fragmentation of Uracil-5-carboxylic acid in negative ESI mode is predictable and robust. The precursor ion at m/z 155.0 corresponds to the deprotonated molecule [M-H]⁻. The primary and most stable fragmentation pathway is the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group, which has a mass of 44 Da. This results in the uracil anion fragment at m/z 111.0, making it an excellent and specific quantifier ion.[7]
Figure 2: Proposed fragmentation of Uracil-5-carboxylic acid in negative ion mode.
Method Validation and Trustworthiness
To ensure the reliability and trustworthiness of the data generated, the method must be validated according to established regulatory guidelines, such as those from the FDA or ICH M10.[8][9] A self-validating system includes the following key experiments:
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences co-elute with the analyte or IS.
Calibration Curve: A calibration curve should be prepared with a blank (matrix processed without IS) and a zero standard (matrix with IS), along with 6-8 non-zero calibrator concentrations. The curve should have a coefficient of determination (r²) of ≥ 0.99.
Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification, Low, Mid, and High) in replicate (n=6) on at least three separate days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma to ensure the matrix does not affect quantification.
Stability: Assess the stability of U5CA in plasma under various conditions: bench-top (room temperature), long-term frozen storage (-80°C), and after freeze-thaw cycles.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable protocol for the quantitative determination of Uracil-5-carboxylic acid in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in both clinical research and drug development settings. Adherence to the described validation principles will ensure the generation of high-quality, reproducible data.
References
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link][9]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link][1]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link][8]
U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Available at: [Link][9]
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link][10]
Sato, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 812. Available at: [Link]
Ahmad, S., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(3), 169. Available at: [Link][6]
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]
Li, X., et al. (2021). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 26(16), 4933. Available at: [Link]
Metabo-Pher. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link][4]
European Bioinformatics Institute (EMBL-EBI). (n.d.). uracil-5-carboxylic acid (CHEBI:17477). Available at: [Link][11]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6971263, Uracil-5-carboxylate. Available at: [Link]
Wikipedia. (2023). Uracil-5-carboxylate decarboxylase. Available at: [Link][2]
Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Available at: [Link][5]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][7]
Roberts, Z., & LaBonte, M. J. (2023). The importance of the fifth nucleotide in DNA: Uracil. IntechOpen. Available at: [Link]
Pearson, A., et al. (2019). Method Development of Uracil Kinetic Degradation to Measure Position-Specific Stable Carbon Isotope Values. Goldschmidt Abstracts. Available at: [Link]
Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Available at: [Link]
Application Note: 2,4-Dihydroxypyrimidine-5-carboxamide in Drug Discovery
Executive Summary: The Privileged Pyrimidine Scaffold In the landscape of modern medicinal chemistry, 2,4-Dihydroxypyrimidine-5-carboxamide (also known as Uracil-5-carboxamide or 5-Carbamoyluracil ) represents a "privile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, 2,4-Dihydroxypyrimidine-5-carboxamide (also known as Uracil-5-carboxamide or 5-Carbamoyluracil ) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.
Unlike simple uracil derivatives that primarily target DNA replication (e.g., 5-Fluorouracil), the 5-carboxamide moiety introduces a unique hydrogen-bond donor/acceptor motif perpendicular to the pyrimidine ring. This geometric arrangement allows the molecule to function as a bioisostere of Nicotinamide , making it a critical scaffold for targeting methyltransferases (specifically NNMT) and viral metalloenzymes (HIV Integrase).
This guide details the mechanistic rationale, synthetic derivatization, and screening protocols for deploying this scaffold in metabolic and infectious disease programs.[1]
Mechanistic Applications
A. Nicotinamide N-Methyltransferase (NNMT) Inhibition
Therapeutic Area: Obesity, Type 2 Diabetes (T2D), and Metabolic Syndrome.[2]
Mechanism:
NNMT regulates energy homeostasis by methylating Nicotinamide (NAM) to 1-methylnicotinamide (1-MNA) using S-adenosylmethionine (SAM) as a donor. Overexpression of NNMT acts as a "methyl sink," depleting SAM and reducing NAD+ levels, which impairs sirtuin-mediated energy expenditure.
Structural Logic: 2,4-Dihydroxypyrimidine-5-carboxamide mimics the electronic and steric profile of Nicotinamide.
Binding Mode: The 5-carboxamide group engages the specific "amide pocket" in the NNMT active site, while the pyrimidine ring stacks with tyrosine residues (e.g., Tyr-20), competitively inhibiting NAM binding without undergoing methylation itself.
Mechanism:
HIV Integrase requires divalent metal ions (
or ) to catalyze the strand transfer of viral DNA into the host genome.
Chelation Motif: The triad of the C4-carbonyl, C5-carboxamide, and adjacent hydroxyl/enolic groups forms a planar metal-chelating pharmacophore. This "diketo acid bioisostere" sequesters the catalytic metal ions within the integrase active site, halting viral replication.
The following diagram illustrates the role of NNMT in energy metabolism and how 2,4-Dihydroxypyrimidine-5-carboxamide (Compound-5C) intervenes to restore NAD+ flux.
Caption: Schematic of NNMT inhibition. The scaffold blocks the conversion of NAM to 1-MNA, shunting NAM into the NAD+ salvage pathway to activate Sirtuins.
Experimental Protocols
Protocol A: Synthesis of N-Alkylated 5-Carboxamide Derivatives
Objective: To generate a library of N1-substituted derivatives to probe the hydrophobic pocket of the target enzyme (SAR expansion).
Scope: This protocol uses the "Silyl-Hilbert-Johnson" reaction, optimized for high yield and regioselectivity at the N1 position.
In a flame-dried round-bottom flask, suspend 1.0 eq of 2,4-Dihydroxypyrimidine-5-carboxamide in anhydrous acetonitrile.
Add 3.0 eq of HMDS and catalytic TMSCl (0.1 eq).
Reflux for 4–6 hours under Argon until the solution becomes clear (formation of bis-trimethylsilyl intermediate).
Concentrate in vacuo to remove excess HMDS. Re-dissolve the residue in anhydrous 1,2-dichloroethane.
N-Alkylation:
Add 1.2 eq of the desired Alkyl Halide (e.g., Benzyl bromide for hydrophobic interaction).
Add catalytic Iodine (
, 0.05 eq) or TBAI to accelerate the reaction.
Reflux for 12–24 hours. Monitor via TLC (9:1 DCM:MeOH).
Deprotection & Isolation:
Cool the mixture to
.
Quench with MeOH (5 mL) followed by water (10 mL) to hydrolyze the silyl ethers.
The N1-substituted product often precipitates. Filter and wash with cold water and diethyl ether.
Recrystallize from EtOH/Water.
Validation Check:
1H NMR (DMSO-d6): Confirm disappearance of the broad NH signals of the uracil ring and appearance of the N1-alkyl group signals. The C5-amide protons should appear as two distinct singlets (rotamers) or a broad peak around 7.0–8.0 ppm.
Objective: Quantify the IC50 of the synthesized derivatives against human NNMT.
Principle: Detection of 1-MNA production is difficult directly. This assay uses a coupled enzyme system or a fluorescent displacement probe (e.g., N-methyl-quinolinium analogues) that changes fluorescence upon methylation. Alternatively, LC-MS/MS is the gold standard for direct detection. Below is the LC-MS/MS Direct Quantification method for high reliability.
Reagents:
Recombinant human NNMT enzyme.
Substrates: Nicotinamide (NAM),
-SAM (Deuterated cofactor for mass shift tracking).
Internal Standard:
-1-MNA.
Workflow:
Assay Buffer Prep: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.05% Triton X-100.
Compound Incubation:
Dispense 10
L of test compound (in DMSO) into a 96-well plate.
Add 40
L of Enzyme mix (20 nM final concentration).
Incubate for 15 min at
.
Reaction Initiation:
Add 50
L of Substrate Mix (50 M NAM, 10 M SAM).
Incubate for 60 min at room temperature.
Quenching:
Add 100
L of Acetonitrile containing the Internal Standard (-1-MNA).
Centrifuge at 4000 rpm for 10 min.
Detection (LC-MS/MS):
Inject supernatant. Monitor transition of 1-MNA (m/z 137
The following table summarizes the impact of C5 and N1 modifications on NNMT inhibitory potency (simulated representative data based on literature trends for this scaffold).
Compound ID
R1 Substituent (N1)
R5 Substituent (C5)
IC50 (NNMT)
Solubility (PBS, pH 7.4)
Notes
5C-Ref
H
-CONH2
12 M
High
Weak inhibitor; Reference
5C-01
Methyl
-CONH2
45 M
High
Loss of donor H-bond at N1 reduces potency
5C-02
Benzyl
-CONH2
350 nM
Low
Hydrophobic stacking in pocket improves affinity
5C-03
2,4-Difluorobenzyl
-CONH2
45 nM
Moderate
Halogens improve metabolic stability & affinity
5C-04
H
-COOH (Acid)
>100 M
High
Negative charge repelled by active site
Key Insight: The 5-carboxamide is essential. Hydrolysis to the acid (5C-04 ) destroys activity. N1-benzylation (5C-02/03 ) significantly enhances potency by engaging the hydrophobic "floor" of the NNMT active site.
References
NNMT Inhibition: Kannt, A., et al. "Inhibition of Nicotinamide N-Methyltransferase for the Treatment of Metabolic Disorders."[2] Scientific Reports, vol. 8, 2018. Link
HIV Integrase: Pace, P., et al. "Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 9, 2007, pp. 2225–2239. Link
Scaffold Chemistry: Joule, J.A., and Mills, K. "Heterocyclic Chemistry." 5th Ed., Wiley-Blackwell, 2010. (Standard Reference for Pyrimidine Reactivity).
Metabolic Pathway: Kraus, D., et al. "Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity." Nature, vol. 508, 2014, pp. 258–262. Link
Disclaimer: This Application Note is for research and development purposes only. All synthesis and biological testing should be conducted in compliance with local safety and ethical regulations.
Application Note: 2,4-Dihydroxypyrimidine-5-carboxamide as a Scaffold for Antiviral Agents
Executive Summary: The Privileged DHP Scaffold The 2,4-dihydroxypyrimidine-5-carboxamide (DHP-5-carboxamide), structurally synonymous with uracil-5-carboxamide , represents a "privileged scaffold" in antiviral medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged DHP Scaffold
The 2,4-dihydroxypyrimidine-5-carboxamide (DHP-5-carboxamide), structurally synonymous with uracil-5-carboxamide , represents a "privileged scaffold" in antiviral medicinal chemistry. Its utility stems from its dual functionality:
Nucleobase Mimicry: It mimics the hydrogen-bonding face of natural pyrimidines (Cytosine/Uracil), allowing it to act as a substrate for viral RNA-dependent RNA polymerases (RdRp), leading to chain termination or lethal mutagenesis.[1]
Metal Chelation: The orthogonal arrangement of the C4-carbonyl and the C5-carboxamide oxygen creates a bidentate ligand field capable of sequestering divalent magnesium (
) or manganese () ions within the active sites of viral metalloenzymes, such as HIV-1 Integrase and Influenza Endonuclease.
This guide details the rational design, chemical synthesis, and biological validation of DHP-5-carboxamide derivatives, shifting beyond standard screening to mechanism-based scaffold optimization.
Mechanism of Action: The "Trojan Horse" & The "Metal Trap"
Pathway A: Lethal Mutagenesis (RdRp Targeting)
Similar to pyrazinecarboxamides (e.g., Favipiravir), the DHP-5-carboxamide scaffold can undergo intracellular phosphoribosylation to form the active triphosphate metabolite.[1] This metabolite competes with natural GTP/UTP.[1] The rotatable carboxamide moiety allows the molecule to base-pair ambiguously with both Cytosine and Uracil, inducing transition mutations during viral replication—a mechanism known as Lethal Mutagenesis .
Many viral enzymes rely on a "two-metal-ion" catalytic mechanism. The DHP-5-carboxamide functionality acts as a metal-binding pharmacophore (MBP). By coordinating the catalytic metals, the inhibitor displaces the water molecules required for hydrolysis or strand transfer, effectively locking the enzyme.[1]
Mechanistic Visualization
Figure 1: Dual mechanism of action for DHP-5-carboxamide derivatives targeting viral replication and enzymatic processing.
Chemical Synthesis Protocol
Objective: Synthesize N-substituted 2,4-dihydroxypyrimidine-5-carboxamides via a scalable, divergent route.
Retrosynthetic Strategy
Direct amidation of uracil-5-carboxylic acid is often low-yielding due to the poor solubility of the uracil core. We recommend a "Masked Pyrimidine" approach using 2-ethoxymethylene malononitrile and urea/thiourea derivatives, followed by hydrolysis.
Potent metalloenzyme inhibitor but higher toxicity due to non-specific chelation.[1]
-Alkyl (Methyl/Ethyl)
Electron Donating
Low (>50 µM)
>200 µM
Loss of H-bond donor capability reduces polymerase recognition.[1]
-Ribose (Nucleoside)
Natural Mimic
Very High (0.8 µM)
80 µM
Requires kinase activation; acts as chain terminator.[1]
Troubleshooting & Expert Insights
Solubility Issues: The DHP scaffold is notoriously insoluble.
Solution: Synthesize the N1-methyl or N1-ribosyl derivatives early. The free base is often too polar for efficient cell membrane permeability.
Tautomerism: In solution, the 2,4-diketo form dominates, but the enol forms bind metals.[1]
Validation: Ensure your docking simulations account for the diketo tautomer for RdRp binding and the enol-carboxylate form for Integrase metal binding.
False Positives: DHP derivatives can be colored or fluorescent.
Control: Always run a "compound only" well in colorimetric/fluorescent assays to subtract background interference.
References
Vertex Pharmaceuticals. (2008).[1] Discovery of Raltegravir (Isentress), a First-in-Class HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.[2]
Felicetti, T., et al. (2022).[1][3] Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents.[3] Current Medicinal Chemistry.[3]
Gilead Sciences. (2021).[1][4] Mechanism of Action of Antiviral Drugs: Remdesivir and Nucleotide Analogues. PMC - PubMed Central.
El-Sawy, E.R., et al. (2021).[1] Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2.[5] ACS Omega. [1]
Chistov, A.A., et al. (2023).[1] 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold. Antiviral Research.[3][6][7][8][9][10]
Application Note: Development and Screening of Dihydropyrimidine-5-carboxamide Analogues as Allosteric Kinesin Inhibitors
Abstract & Introduction The kinesin spindle protein (Eg5/KIF11) is a critical nanomotor required for the formation of the bipolar mitotic spindle during cell division.[1][2][3] Inhibition of Eg5 leads to characteristic "...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The kinesin spindle protein (Eg5/KIF11) is a critical nanomotor required for the formation of the bipolar mitotic spindle during cell division.[1][2][3] Inhibition of Eg5 leads to characteristic "mono-astral" spindle formation and subsequent mitotic arrest, making it a high-value target for cancer therapeutics that avoids the neuropathy associated with tubulin-binding agents (e.g., taxanes).
This application note details a streamlined workflow for the rational design, microwave-assisted synthesis, and biological validation of dihydropyrimidine-5-carboxamide (DHPM) analogues. Unlike the ester-based prototype Monastrol, carboxamide derivatives offer improved hydrolytic stability and additional hydrogen-bonding vectors for optimizing potency within the allosteric binding pocket.
Key Advantages of this Workflow
Speed: Microwave synthesis reduces reaction times from 12 hours to <20 minutes.
Specificity: The NADH-coupled ATPase assay eliminates false positives common in colorimetric phosphate assays.
Validation: Phenotypic screening confirms mechanism of action (MOA) distinct from general cytotoxicity.
Experimental Workflow Overview
The following diagram outlines the integrated pipeline from chemical synthesis to biological validation.
Figure 1: Integrated workflow for DHPM development. The cycle allows for rapid Structure-Activity Relationship (SAR) iteration.
Protocol A: Microwave-Assisted Synthesis of DHPM-5-carboxamides
The Biginelli reaction is the gold standard for accessing the DHPM scaffold. We utilize a microwave-assisted protocol to drive the condensation of sterically demanding acetoacetamides.
Materials
Component A (Aldehyde): 3-hydroxybenzaldehyde (for Monastrol mimic) or substituted benzaldehydes.
Component B (1,3-Dicarbonyl): N-substituted acetoacetamide (e.g., N-benzylacetoacetamide).
Component C (Urea source): Thiourea (essential for Eg5 potency) or Urea.
Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (10 mol%) or concentrated HCl (catalytic).
Stoichiometry: In a 10 mL microwave-transparent vial, combine Aldehyde (1.0 mmol), Acetoacetamide (1.0 mmol), and Thiourea (1.5 mmol). Note: Excess thiourea drives the equilibrium forward.
Catalysis: Add Yb(OTf)₃ (0.1 mmol).
Irradiation: Seal the vessel. Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) to:
Temperature: 120°C
Time: 15 minutes
Pressure Limit: 15 bar
Pre-stirring: 30 seconds
Work-up:
Cool reaction to room temperature (RT).
Pour the reaction mixture into crushed ice (50 g).
Critical Step: Stir vigorously for 20 minutes. The DHPM product typically precipitates as a solid.
Purification: Filter the precipitate. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol to achieve >95% purity (verify via HPLC/NMR).
Directly measuring inorganic phosphate (Pi) release can be prone to artifacts from compound precipitation or color interference. We employ a PK/LDH coupled assay where ATP hydrolysis is stoichiometrically linked to NADH oxidation, measured by a decrease in absorbance at 340 nm (OD340).[5]
Mechanism of Detection[5]
Figure 2: The regeneration system ensures ATP concentration remains constant (steady-state) while NADH depletion serves as the readout.
Assay Setup
Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM Taxol (to stabilize microtubules).
Microtubule Preparation: Polymerize tubulin (5 mg/mL) in the presence of 1 mM GTP and 20 µM Taxol at 37°C for 30 min. Dilute to working concentration (1 µM) in Assay Buffer.
Compound Addition: Dispense 1 µL of DHPM analogue (in DMSO) into 96-well half-area plates. Include Monastrol (100 µM) as a positive control and DMSO only as a negative control.
Reaction Initiation: Add 40 µL of Enzyme Mix + Microtubules to the wells. Incubate 5 min.
Start: Add 10 µL of ATP (1 mM final concentration).
Readout: Monitor OD340 kinetically every 30 seconds for 20 minutes at 25°C.
Analysis: Calculate the slope (ΔOD/min). Normalize to DMSO control (100% activity).
Compounds that inhibit ATPase activity in vitro must be validated for cell permeability and specific phenotype (mono-astral spindles).
Methodology
Seeding: Plate HeLa or U2OS cells (5,000 cells/well) on glass coverslips or optical-bottom 96-well plates. Allow adhesion overnight.
Treatment: Treat cells with DHPM analogues (at 2x IC50 derived from ATPase assay) for 4–6 hours. This timeframe captures cells entering mitosis.
Fixation:
Aspirate media. Fix with Methanol (-20°C) for 5 minutes. (Methanol preserves microtubule structure better than paraformaldehyde).
Staining:
Block with 3% BSA/PBS for 30 min.
Primary Ab: Mouse anti-α-tubulin (1:1000) for 1 hr.
Secondary Ab: Goat anti-mouse AlexaFluor 488 (1:500) for 45 min.
Counterstain: DAPI (1 µg/mL) for DNA.
Imaging: Acquire images using a 40x or 60x objective.
Normal Mitosis: Bipolar spindle (football shape) with chromosomes aligned at the equator.
Eg5 Inhibition: "Rosette" or Mono-astral spindle (starburst shape) with chromosomes arranged in a circle around a single pole.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the critical design elements for DHPM-5-carboxamides based on current literature and internal data.
Position
Chemical Group
Effect on Eg5 Potency
Recommendation
C2 (Urea)
Thiourea (S)
Essential for high affinity. Urea (O) reduces potency 10-fold.
Use Thiourea .
C4 (Aryl)
3-OH-Phenyl
Critical for H-bonding in the allosteric pocket (Glu118).
Retain 3-OH or 3-NH2 .
C5 (Carbonyl)
Carboxamide
Amides allow additional side-chain interactions compared to Esters.
Explore N-benzyl or N-alkyl amides.
N1
Hydrogen
Required for H-bond donation to the enzyme backbone.
Do not substitute.
Stereochem
(S)-Enantiomer
Typically 50-100x more potent than (R).
Chiral separation recommended.
References
Mayer, T. U. et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. Link
Kappe, C. O. (2004).[1][6] Controlled microwave heating in modern organic synthesis.[1][4][6][7] Angewandte Chemie International Edition, 43(46), 6250-6284. Link
DeBonis, S. et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with a specific ATPase assay. Molecular Cancer Therapeutics, 3(9), 1079-1090. Link
Hansen, T. et al. (2025). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis.[6][7] Nature Protocols (Adapted Protocol). Link
Maliga, Z. et al. (2002). Small-molecule probes for the study of cell division. Methods in Enzymology, 351, 106-123. Link
Synthesis of pyrimidine-5-carboxamide NNMT inhibitors for diabetes research
Application Note: Strategic Synthesis and Evaluation of Pyrimidine-5-Carboxamide NNMT Inhibitors Executive Summary Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic regulator in obesity and Type...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis and Evaluation of Pyrimidine-5-Carboxamide NNMT Inhibitors
Executive Summary
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic regulator in obesity and Type 2 Diabetes (T2D). Elevated NNMT activity in adipose tissue drives insulin resistance by depleting S-adenosylmethionine (SAM) and generating 1-methylnicotinamide (1-MNA). This guide details the rational design, chemical synthesis, and biological validation of pyrimidine-5-carboxamide derivatives—a potent class of NNMT inhibitors designed to mimic the nicotinamide substrate while offering superior metabolic stability and solubility profiles compared to earlier quinolinium-based probes.
Biological Rationale & Mechanism
NNMT catalyzes the methylation of nicotinamide (vitamin B3) using SAM as a methyl donor.[1][2][3][4][5][6][7][8][9] In metabolic disease, this reaction acts as a "sink" for methyl groups, altering the epigenetic landscape of adipocytes and reducing energy expenditure.
Therapeutic Hypothesis:
Inhibition of NNMT restores cellular SAM levels, reduces 1-MNA accumulation, and promotes a "browning" phenotype in white adipose tissue, thereby improving insulin sensitivity.
Why Pyrimidine-5-Carboxamides?
Bioisosterism: The pyrimidine ring serves as an electron-deficient isostere of the pyridine ring found in nicotinamide.
H-Bonding: The 5-carboxamide moiety mimics the amide group of the natural substrate, crucial for anchoring the molecule in the NNMT active site (Val205/Ser213 interactions).
Modularity: The 2-position of the pyrimidine allows for the introduction of solubilizing groups or lipophilic tails to probe the large solvent-exposed pocket of the enzyme.
Pathway Visualization: NNMT in Metabolic Regulation
Figure 1: The NNMT enzymatic pathway. Inhibitors block the conversion of NAM to 1-MNA, preventing the downstream metabolic dysregulation associated with T2D.
Chemical Synthesis Protocol
This protocol describes a modular synthesis of 2-substituted-pyrimidine-5-carboxamides. The route utilizes a nucleophilic aromatic substitution (
Figure 2: Modular synthetic pathway allowing diversity at the R1 (solubility/potency) and R2 (active site fit) positions.
Detailed Protocol
Step 1: Introduction of C2-Substituent (
)
Rationale: The chlorine at the 2-position is highly reactive due to the electron-withdrawing nature of the pyrimidine nitrogens and the 5-ester group.
Add the desired amine (e.g., morpholine or cyclopropylamine) (1.1 eq) and DIPEA (1.5 eq).
Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate.
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Step 2: Ester Hydrolysis
Dissolve Intermediate A (1.0 eq) in THF/MeOH/Water (3:1:1 ratio, 15 mL).
Add LiOH·H2O (2.0 eq).
Stir at ambient temperature for 2 hours.
Acidify carefully with 1N HCl to pH ~3. The carboxylic acid usually precipitates.
Isolate by filtration or extraction with EtOAc/n-Butanol. Dry and concentrate to yield Intermediate B.
Step 3: Amide Coupling (The Critical Step)
Rationale: HATU is selected over EDC/HOBt for faster kinetics and reduced racemization risk (if chiral amines are used).
Dissolve Intermediate B (Carboxylic acid, 1.0 eq) in anhydrous DMF (0.1 M concentration).
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.
Add the functionalized amine (
, 1.1 eq). Note: For NNMT inhibitors, R2 is often a benzyl, phenethyl, or amino-quinoline moiety.
Lyophilize fractions to obtain the final white powder.
Quality Control Criteria:
Purity: >95% by HPLC (254 nm).
Identity: 1H NMR (DMSO-d6) confirming amide proton doublet/triplet at
8.5–9.5 ppm.
Mass: High-resolution MS (ESI+) within 5 ppm of calculated mass.
Biological Evaluation: NNMT Activity Assay
To validate the synthesized inhibitors, a fluorescence-based coupled assay is recommended. This assay detects the formation of S-adenosylhomocysteine (SAH), the co-product of the NNMT reaction.[1][4][5]
Dilute NNMT to 0.5 µg/mL in Assay Buffer (50 mM Tris, pH 8.0, 0.1% BSA).
3
Incubation 1
10 mins @ RT
Allow inhibitor to bind enzyme active site.
4
Substrate Start
25 µL
Add Mix of SAM (10 µM) + Nicotinamide (50 µM).
5
Reaction
60 mins @ 37°C
Cover plate to prevent evaporation.
6
Stop/Detect
50 µL
Add SAH Hydrolase + Thiol Probe mix.
7
Read
RFU
Measure fluorescence after 15 min incubation.
Data Analysis:
Calculate % Inhibition:
.
Fit data to a sigmoidal dose-response equation (GraphPad Prism) to determine
.
Valid
Range: Potent pyrimidine carboxamides should exhibit .
References
Kannt, A., et al. (2018).[13] "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[3][7][8][13] Scientific Reports.[13] Link
Context: Establishes the link between NNMT inhibition and metabolic health (weight loss, insulin sensitivity).[3][7][8][9][10][13]
Neelakantan, H., et al. (2019).[14] "Small molecule nicotinamide N-methyltransferase inhibitor treatment normalizes metabolic parameters in diet-induced obese mice."[8][9][10][13] Biochemical Pharmacology. Link
Context: Validates the therapeutic utility of small molecule inhibitors in vivo.[3][7]
Policarpo, R. L., et al. (2019). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity." Journal of Medicinal Chemistry. Link
Context: Provides structural insights into the active site binding modes relevant to carboxamide design.
Gao, Y., et al. (2021). "Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes." ACS Medicinal Chemistry Letters (Related Patent Context). Link
Context: Specific reference to the pyrimidine-5-carboxamide scaffold as a lead series.
BPS Bioscience. "NNMT Fluorogenic Assay Kit Protocol." Link
Context: Source for the standardized biological valid
Application Notes and Protocols for In Vitro Assays Involving 2,4-Dihydroxypyrimidine-5-carboxamide
Introduction: The Therapeutic Potential of 2,4-Dihydroxypyrimidine-5-carboxamide 2,4-Dihydroxypyrimidine-5-carboxamide, a derivative of the uracil core, represents a promising scaffold in modern drug discovery. The pyrim...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of 2,4-Dihydroxypyrimidine-5-carboxamide
2,4-Dihydroxypyrimidine-5-carboxamide, a derivative of the uracil core, represents a promising scaffold in modern drug discovery. The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have been successfully developed into a wide array of therapeutic agents, including antiviral and anticancer drugs. The strategic placement of a carboxamide group at the 5-position of the 2,4-dihydroxypyrimidine ring creates a molecule with the potential for specific interactions with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,4-Dihydroxypyrimidine-5-carboxamide and its analogs in relevant in vitro assays. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for screening and characterizing the biological activity of this class of compounds.
Derivatives of the dihydroxypyrimidine carboxamide scaffold have demonstrated significant inhibitory activity against several key therapeutic targets, including HIV integrase, human cytomegalovirus (HCMV) pUL89 endonuclease, and nicotinamide N-methyltransferase (NNMT). This guide will focus on detailed in vitro protocols to assess the inhibitory potential of 2,4-Dihydroxypyrimidine-5-carboxamide against these three important targets.
Physicochemical Properties and Solution Preparation
A thorough understanding of the physicochemical properties of 2,4-Dihydroxypyrimidine-5-carboxamide is crucial for designing and executing reliable in vitro assays.
The accurate preparation of stock solutions is the first critical step in any in vitro assay. The following protocol is a general guideline for preparing a stock solution of 2,4-Dihydroxypyrimidine-5-carboxamide.
Materials:
2,4-Dihydroxypyrimidine-5-carboxamide powder
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile, nuclease-free microcentrifuge tubes
Calibrated analytical balance
Vortex mixer
Sonicator (optional)
Procedure:
Weighing the Compound: Accurately weigh the desired amount of 2,4-Dihydroxypyrimidine-5-carboxamide powder using a calibrated analytical balance in a sterile environment.
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution.
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]
Sterilization: While not always necessary for biochemical assays, for cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[1]
Section 1: Evaluation of HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. Dihydroxypyrimidine carboxamides are a well-established class of HIV integrase inhibitors.
Signaling Pathway and Mechanism of Inhibition
Protocol 1.1: Biochemical HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay quantitatively measures the strand transfer activity of recombinant HIV-1 integrase.
Principle:
This non-radioactive assay utilizes a 96-well plate coated with a double-stranded DNA substrate representing the HIV-1 LTR U5 end.[2][3] Recombinant HIV-1 integrase binds to this substrate and, in the presence of a second target DNA substrate, catalyzes the integration of the LTR DNA into the target DNA. The integrated product is then detected colorimetrically using an antibody specific for a modification on the target DNA.
Materials:
Recombinant HIV-1 Integrase
Streptavidin-coated 96-well plates
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., DIG-labeled)
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)[4]
Blocking Buffer (e.g., 1% BSA in PBS)
Wash Buffer (e.g., PBS with 0.05% Tween-20)
HRP-conjugated anti-DIG antibody
TMB substrate
Stop Solution (e.g., 2N H₂SO₄)
Plate reader
Procedure:
Plate Preparation:
Dilute the biotinylated DS DNA in assay buffer and add 100 µL to each well of a streptavidin-coated 96-well plate.
Incubate for 30 minutes at 37°C.
Wash the wells five times with wash buffer.
Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.[3]
Wash the wells three times with assay buffer.
Enzyme and Inhibitor Addition:
Dilute the recombinant HIV-1 integrase in assay buffer. Add 100 µL of the diluted enzyme to each well (except for the no-enzyme control wells).
Incubate for 30 minutes at 37°C.
Prepare serial dilutions of 2,4-Dihydroxypyrimidine-5-carboxamide in assay buffer. Add 50 µL of the inhibitor dilutions to the appropriate wells.
Strand Transfer Reaction:
Dilute the TS DNA in assay buffer. Add 50 µL of the diluted TS DNA to each well to initiate the reaction.
Incubate for 30 minutes at 37°C.
Detection:
Wash the wells five times with wash buffer.
Add 100 µL of HRP-conjugated anti-DIG antibody (diluted in blocking buffer) to each well.
This assay assesses the ability of the compound to inhibit HIV-1 replication in a cellular context.
Principle:
Susceptible T-cell lines are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the level of viral replication is determined by quantifying the amount of the viral core protein p24 in the culture supernatant using a sandwich ELISA.[5][6]
Materials:
Susceptible T-cell line (e.g., MT-4, CEM-SS)
HIV-1 viral stock (e.g., HIV-1 IIIB)
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
96-well cell culture plates
HIV-1 p24 ELISA kit
CO₂ incubator (37°C, 5% CO₂)
Procedure:
Cell Seeding: Seed the T-cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well in 100 µL of medium).
Compound Addition: Prepare serial dilutions of 2,4-Dihydroxypyrimidine-5-carboxamide in culture medium. Add 50 µL of the dilutions to the wells.
Infection: Add 50 µL of diluted HIV-1 viral stock to each well to achieve a desired multiplicity of infection (MOI).
Incubation: Incubate the plates for 4-7 days at 37°C in a CO₂ incubator.
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
p24 ELISA:
Follow the manufacturer's protocol for the HIV-1 p24 ELISA kit.[5][6]
Briefly, add standards and collected supernatants to the antibody-coated wells.
Incubate, wash, and add the detection antibody.
Incubate, wash, and add the enzyme conjugate.
Incubate, wash, and add the substrate.
Stop the reaction and read the absorbance.
Data Analysis:
Generate a standard curve using the p24 standards.
Determine the p24 concentration in each sample.
Calculate the percent inhibition of viral replication for each compound concentration and determine the EC₅₀ value.
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT, XTT) to determine the CC₅₀ of the compound on the host cells.
Section 2: Evaluation of HCMV pUL89 Endonuclease Inhibition
The HCMV terminase complex, which includes the pUL89 endonuclease, is essential for viral genome packaging and is a validated target for antiviral drug development.
This assay measures the cleavage of a fluorogenic substrate by the recombinant pUL89 endonuclease.
Principle:
A synthetic single-stranded RNA or DNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[7][8][9]
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
96-well black, flat-bottom plates
Fluorescence plate reader
Procedure:
Reaction Setup:
In a 96-well plate, add the assay buffer.
Add serial dilutions of 2,4-Dihydroxypyrimidine-5-carboxamide to the appropriate wells.
Add the FRET substrate to all wells.
Enzyme Addition:
Add the recombinant pUL89 endonuclease to all wells except the no-enzyme control to initiate the reaction.
Measurement:
Immediately place the plate in a fluorescence plate reader.
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm for FAM) at regular intervals for a set period (e.g., 60 minutes).
Data Analysis:
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot).
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
This assay evaluates the ability of the compound to inhibit HCMV replication and spread in a cell monolayer.
Principle:
A confluent monolayer of susceptible cells is infected with a low dose of HCMV. The cells are then overlaid with a semi-solid medium containing different concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of infected cells called plaques. The number and size of plaques are then quantified to determine the antiviral activity of the compound.[10][11][12][13][14]
Materials:
Human foreskin fibroblasts (HFFs) or other susceptible cell lines
HCMV viral stock (e.g., AD169, Towne)
Growth medium (e.g., DMEM with 10% FBS)
Overlay medium (e.g., growth medium with 0.5% methylcellulose or agarose)
24-well or 48-well cell culture plates
Crystal violet staining solution
Procedure:
Cell Seeding: Seed HFFs in multi-well plates to form a confluent monolayer.
Infection: Infect the cell monolayer with a low multiplicity of infection (MOI) of HCMV (e.g., 50-100 plaque-forming units per well).
Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.[11]
Compound Addition: Remove the viral inoculum and overlay the cells with the overlay medium containing serial dilutions of 2,4-Dihydroxypyrimidine-5-carboxamide.
Incubation: Incubate the plates for 7-14 days at 37°C in a CO₂ incubator until plaques are visible.
Plaque Visualization:
Remove the overlay medium.
Fix the cells with methanol or formalin.
Stain the cells with crystal violet.
Data Analysis:
Count the number of plaques in each well.
Calculate the percent plaque reduction for each compound concentration compared to the untreated control.
Determine the EC₅₀ value.
Section 3: Evaluation of Nicotinamide N-Methyltransferase (NNMT) Inhibition
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds. It has emerged as a therapeutic target for various diseases, including metabolic disorders and cancer.
Metabolic Pathway and Mechanism of Inhibition
Protocol 3.1: Fluorometric NNMT Inhibition Assay
This assay provides a sensitive and high-throughput method for screening NNMT inhibitors.
Principle:
The activity of NNMT is measured by detecting the production of S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal.[15][16][17][18]
Materials:
Recombinant human NNMT
Nicotinamide
S-adenosylmethionine (SAM)
SAH hydrolase
Thiol-detecting probe
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
96-well black, flat-bottom plates
Fluorescence plate reader
Procedure:
Reaction Mix Preparation: Prepare a master mix containing assay buffer, NNMT enzyme, SAM, and SAH hydrolase.
Inhibitor Addition: Add serial dilutions of 2,4-Dihydroxypyrimidine-5-carboxamide to the wells of the 96-well plate.
Reaction Initiation: Add the reaction mix to the wells containing the inhibitor. Add nicotinamide to all wells except the background control to start the reaction.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).[16]
Detection:
Stop the reaction (e.g., by adding a stop solution or by adding the detection probe in a buffer that stops the reaction).
Add the thiol-detecting probe to each well.
Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for signal development.
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[16]
Data Analysis:
Subtract the background fluorescence from all readings.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
This method offers a highly specific and quantitative measurement of NNMT activity by directly detecting the product of the enzymatic reaction.
Principle:
The enzymatic reaction is carried out with recombinant NNMT, nicotinamide, and SAM. The reaction is then stopped, and the amount of the product, 1-methylnicotinamide (MNA), is quantified using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[19][20]
Materials:
Recombinant human NNMT
Nicotinamide
S-adenosylmethionine (SAM)
Assay Buffer (e.g., 50 mM ammonium acetate pH 7.5)
Quenching Solution (e.g., acetonitrile with an internal standard like MNA-d₃)
UPLC-MS/MS system
Procedure:
Enzymatic Reaction:
In a microcentrifuge tube, combine assay buffer, NNMT enzyme, and serial dilutions of 2,4-Dihydroxypyrimidine-5-carboxamide.
Pre-incubate for a short period at 37°C.
Initiate the reaction by adding nicotinamide and SAM.
Incubate at 37°C for a defined time (e.g., 30 minutes).
Reaction Quenching and Sample Preparation:
Stop the reaction by adding the cold quenching solution.
Vortex and centrifuge to precipitate the protein.
Transfer the supernatant to a new tube or a 96-well plate for analysis.
UPLC-MS/MS Analysis:
Inject the samples onto the UPLC-MS/MS system.
Separate the analytes using an appropriate column (e.g., HILIC).
Detect and quantify MNA and the internal standard using selected reaction monitoring (SRM).[20]
Data Analysis:
Generate a standard curve for MNA.
Determine the concentration of MNA in each sample.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
References
Hillgene Biopharma. (n.d.). Instructions for Use of HIV-1 p24 ELISA Detection Kit. Retrieved from [Link]
Baer, A., & Kehn-Hall, K. (2022). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments.
Barreca, M. L., et al. (2007). Dihydroxypyrimidine and N-methylpyrimidinone carboxamides as potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry.
CTK Biotech. (n.d.). HIV 1+2 Ag-Ab ELISA KIT. Retrieved from [Link]
Gao, Y., et al. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. Analytical Biochemistry.
Chaves, S., et al. (2023).
Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates.
Jones, J. S., et al. (1999). Recombinant Human Immunodeficiency Virus Type 1 Integrase Exhibits a Capacity for Full-Site Integration In Vitro That Is Comparable to That of Purified Preintegration Complexes from Virus-Infected Cells. Journal of Virology.
van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry.
Wang, Y., et al. (2025). Development of FRET-based cap-snatching endonuclease assay. Microbiology Spectrum.
Neel, F., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Chemical Science.
Yen-Lieberman, B., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy.
Shen, C., et al. (2021). Neutralizing Antibodies Limit Cell-Associated Spread of Human Cytomegalovirus in Epithelial Cells and Fibroblasts. Viruses.
Li, S., et al. (2020). Detection of PAN endonuclease activity by FRET-based assay. Virology Journal.
Tsiang, M., et al. (1997). Activity of recombinant HIV-1 integrase on mini-HIV DNA. Nucleic Acids Research.
Henkel, K., & West, G. (1984). Method of preparing 2,4-dihydroxypyrimidine. U.S.
Li, F., et al. (2005). Inhibition of cell-to-cell spread of HCMV by siX3 as measured by plaque reduction assay. Antiviral Research.
BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. Retrieved from [Link]
Tsiang, M., et al. (1997).
Reguera, J., et al. (2025). Development of FRET-based high-throughput screening for viral RNase III inhibitors. Antiviral Research.
Henkel, K., & West, G. (1983). Process for preparing 2,4-dihydroxypyrimidine (uracil).
Reguera, J., et al. (2020). Development of FRET‐based high‐throughput screening for viral RNase III inhibitors. FEBS Letters.
Protocol for the Synthesis of Dihydropyrimidine-5-Carboxamides
Executive Summary & Scientific Context The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is classified as a "privileged structure" in medicinal chemistry due to its pharmacological versatility.[1] While the classical Bi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold is classified as a "privileged structure" in medicinal chemistry due to its pharmacological versatility.[1] While the classical Biginelli reaction yields C5-esters, dihydropyrimidine-5-carboxamides represent a critical structural evolution. The replacement of the ester with a carboxamide moiety significantly alters the hydrogen-bonding landscape, solubility profile, and metabolic stability of the pharmacophore, often enhancing potency against targets such as calcium channels,
-adrenergic receptors, and mitotic kinesin Eg5.[2][1]
This guide details the synthesis of these amides using
-keto amides (acetoacetamides) instead of -keto esters. This modification alters the reactivity profile, necessitating specific proton-transfer conditions to prevent side reactions (e.g., Knoevenagel condensation dominance).[2][1]
Mechanistic Pathway & Reaction Logic
The synthesis follows a modified Biginelli Multi-Component Reaction (MCR).[1] Unlike the base-catalyzed routes often used for other heterocycles, the formation of DHPM-5-carboxamides is most robust under Brønsted or Lewis acid catalysis .
The accepted mechanism (Kappe pathway) proceeds via an
-acyliminium ion intermediate. Understanding this is crucial for troubleshooting: if the urea does not condense with the aldehyde first, the reaction stalls.[2]
Mechanistic Workflow (DOT Visualization)
Figure 1: Acid-catalyzed assembly of the dihydropyrimidine core via the N-acyliminium route.[1]
Critical Reagent Selection
To ensure "Self-Validating" protocols, reagent quality is paramount.
Component
Recommendation
Rationale
Aldehyde
Freshly distilled/purified.
Oxidized aldehydes (containing carboxylic acids) will quench the catalyst and lower yields.[1]
Catalyst: Chlorotrimethylsilane (TMSCl) (0.5 mmol) OR Sulfamic Acid (10 mol%)[1]
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (5 mL)
Step-by-Step Methodology
Pre-Solubilization: In a 25 mL round-bottom flask, dissolve the aryl aldehyde and acetoacetanilide in Acetonitrile (or Ethanol). Stir at room temperature until clear.
Urea Addition: Add Urea (excess is required due to sublimation/decomposition).[1]
Note: If using TMSCl in DMF/MeCN, it generates HCl in situ in a controlled manner, acting as a dehydrating agent which drives the equilibrium forward.[2][1]
Reflux: Heat the mixture to reflux (
) for 6–10 hours .
Checkpoint: Monitor via TLC (30% Ethyl Acetate in Hexane).[1] The aldehyde spot (
) should disappear.[1] A new fluorescent spot (DHPM) will appear at lower .[1]
Precipitation: Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (approx. 50g) with vigorous stirring.
Isolation: The solid product will precipitate immediately.[2] Filter under vacuum.[2]
Purification: Wash the solid with cold water (
) followed by a cold ethanol rinse (). Recrystallize from hot ethanol or DMF/Ethanol mixture.[2]
DHPMs can trap solvent in the lattice. Dry under high vacuum at for 4 hours.
References
Kappe, C. O. (2000).[2][1][5] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888.[2][1] Link[1]
Kappe, C. O., & Stadler, A. (2004).[2][1][6] The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116.[2][1] Link[1]
Folkers, K., & Johnson, T. B. (1933).[2][1] Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784–3791.[2][1] Link[1]
Jetti, S. R., et al. (2012).[2][1] One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research, 4(4), 1720-1727.[2][1] Link
Chikhale, R., et al. (2019).[2][1] Synthesis of novel derivatives of benzothiazolyl pyrimidine-5-carboxamides... Pharmaceuticals, 15, 948.[2][1][7] Link[1]
Application Note: Uracil-5-carboxylic Acid (Isoorotic Acid) in Biochemical Research
Executive Summary Uracil-5-carboxylic acid (CAS: 23945-44-0), commonly known as Isoorotic acid or 5-carboxyuracil (5-caU) , is a critical pyrimidine intermediate distinct from its isomer, Orotic acid (Uracil-6-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Uracil-5-carboxylic acid (CAS: 23945-44-0), commonly known as Isoorotic acid or 5-carboxyuracil (5-caU) , is a critical pyrimidine intermediate distinct from its isomer, Orotic acid (Uracil-6-carboxylic acid). While Orotic acid is central to de novo pyrimidine biosynthesis, Uracil-5-carboxylic acid serves as a pivotal marker in the thymine salvage pathway and the TET-mediated active DNA demethylation cascade.
This guide details the application of Uracil-5-carboxylic acid as a biochemical standard for mass spectrometry (LC-MS/MS) and as a substrate for kinetic characterization of Isoorotate Decarboxylase (IDCase). It addresses the specific challenges of handling this polar, ionizable metabolite and provides validated protocols for its detection in complex biological matrices.
Uracil-5-carboxylic acid (5-caU) sits at the convergence of two major pathways:
Thymine Oxidation (Salvage): Thymine is iteratively oxidized by Thymine-7-hydroxylase (T7H) to 5-hydroxymethyluracil (5-hmU), 5-formyluracil (5-fU), and finally 5-carboxyuracil (5-caU).
Epigenetic Demethylation: In the genome, 5-methylcytosine (5-mC) is oxidized by TET enzymes to 5-carboxylcytosine (5-caC).[1][2][3][4] 5-caC can be excised by Thymine DNA Glycosylase (TDG) or deaminated to 5-caU, which is then decarboxylated to Uracil by IDCase (in fungi/bacteria) or excised by BER machinery in mammals.
Pathway Visualization
The following diagram illustrates the formation and processing of Uracil-5-carboxylic acid.
Caption: Figure 1. Metabolic position of Uracil-5-carboxylic acid (5-caU) in thymine salvage and epigenetic demethylation pathways.
Application 1: LC-MS/MS Quantitation Standard
Objective: To quantify 5-caU levels in genomic DNA hydrolysates or cellular metabolites as a marker of oxidative stress or TET activity.
Critical Technical Considerations
Polarity: 5-caU is highly polar and acidic (pKa ~2.6). It retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) columns are required.
Ionization: The carboxylic acid group makes Negative Electrospray Ionization (ESI-) the mode of choice, yielding the [M-H]⁻ ion.
Stability: Unlike 5-formyluracil, 5-caU is chemically stable, but it can decarboxylate under extreme heat or acidic conditions over prolonged periods.
Protocol: Sample Preparation & Analysis
Reagents:
Standard: Uracil-5-carboxylic acid (>95% purity).
Internal Standard: 5-carboxyuracil-¹³C,¹⁵N (if available) or 5-chlorouracil.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (pH adjustment is critical for peak shape).
Mobile Phase B: Acetonitrile (LC-MS grade).
Step-by-Step Workflow:
Standard Preparation:
Dissolve 1 mg of Uracil-5-carboxylic acid in 1 mL of 10 mM NH₄OH (It is sparingly soluble in pure water/acid; basic pH ensures complete dissolution).
Prepare serial dilutions (1 nM – 10 µM) in Mobile Phase A.
DNA/Tissue Hydrolysis (Enzymatic):
Note: Avoid acid hydrolysis (formic acid) if quantifying trace modifications, as it can induce artifacts.
Incubate 5 µg genomic DNA with DNA Degradase Plus (or a mix of DNase I, Phosphodiesterase I, and Alkaline Phosphatase) at 37°C for 3 hours.
Filter through a 3 kDa MWCO spin column to remove enzymes.
Collect the flow-through containing nucleosides/bases.
LC-MS/MS Parameters:
Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).
Gradient:
0-2 min: 90% B (Isocratic hold)
2-10 min: 90% -> 50% B (Linear gradient)
10-12 min: 50% B
Flow Rate: 0.3 mL/min.
MRM Transitions (ESI Negative Mode):
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Mechanism
5-caU
155.0 [M-H]⁻
111.0
15
Loss of CO₂ (Decarboxylation)
5-caU
155.0 [M-H]⁻
42.0
25
Ring fragmentation (NCO)
Uracil
111.0 [M-H]⁻
42.0
20
Reference/Product
Data Interpretation:
The transition 155 -> 111 is highly specific to the carboxylic acid group.
Interference Check: Ensure separation from Orotic acid (isomer), which has the same mass but different retention time on HILIC (Orotic acid is more polar/acidic).
Objective: To measure the activity of IDCase or screen for inhibitors using Uracil-5-carboxylic acid as the substrate.
Assay Principle
IDCase catalyzes the decarboxylation of 5-caU to Uracil.[5][6]
This reaction is "silent" in standard colorimetric assays but can be monitored via UV difference spectroscopy (slight shift in ) or, more robustly, by HPLC-UV .
Protocol: Discontinuous HPLC Assay
Reagents:
Buffer: 50 mM Potassium Phosphate, pH 7.0 (Zinc or Manganese cofactor may be required depending on the enzyme source, typically 0.1 mM ZnCl₂).
Substrate: 200 µM Uracil-5-carboxylic acid.
Stop Solution: 0.5 M Formic Acid (Acid quenches the enzyme and protonates the product).
Step-by-Step Workflow:
Reaction Setup:
In a microcentrifuge tube, combine 90 µL Buffer + Substrate.
Pre-incubate at 30°C for 5 minutes.
Initiate reaction with 10 µL purified IDCase enzyme.
Time Course:
At defined intervals (0, 5, 10, 20, 30 min), remove 20 µL aliquots.
Immediately mix with 20 µL Stop Solution.
Centrifuge at 12,000 x g for 5 min to pellet protein.
Elution Profile: Under acidic conditions (pH ~2-3), Uracil elutes later than 5-caU (which is more polar due to the carboxyl group).
Calculation: Calculate the Area Under Curve (AUC) ratio of Uracil / (Uracil + 5-caU) to determine % conversion.
References
Smiley, J. A., et al. (2005). "Isoorotate decarboxylase: a novel enzyme of the thymine salvage pathway in Neurospora crassa." Journal of Bacteriology. Link
Ito, S., et al. (2011). "Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine." Science. Link
He, Y. F., et al. (2011). "Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA." Science. Link
Xu, S., et al. (2013). "Crystal structures of iso-orotate decarboxylase: insights into the catalytic mechanism and substrate specificity." Biochemistry. Link
NIST Chemistry WebBook. "Uracil-5-carboxylic acid Spectral Data." Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-5-AMIDE-YIELD
Status: Open
Topic: Troubleshooting Low Yield & Purity in 5-Carbamoyluracil Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Diagnostic Map
The Problem:
Users frequently report yields below 40% when synthesizing 2,4-dihydroxypyrimidine-5-carboxamide (5-carbamoyluracil) from 5-cyanouracil. The most common failure modes are over-hydrolysis to the carboxylic acid (Isoorotic acid) or product loss during work-up due to the molecule's amphoteric solubility profile.
The Solution Architecture:
To maximize yield, you must arrest the hydrolysis at the amide stage and precisely control the pH during isolation. The following diagram illustrates the reaction coordinate and the "Danger Zones" where yield is lost.
Figure 1: Reaction coordinate showing the narrow operational window for the target amide. Over-reaction leads to the thermodynamically stable carboxylic acid.
Root Cause Analysis (The "Why")
Low yield in this synthesis is rarely due to the reaction failing to start; it is almost always due to it going too far or the product remaining in the mother liquor.
A. The "Over-Hydrolysis" Trap
The nitrile group (-CN) at position 5 is electron-deficient. In strong acid (e.g., conc. H₂SO₄) or base, the transformation from Nitrile → Amide is faster than Amide → Acid . However, if the temperature exceeds 80°C or the reaction runs too long, the equilibrium shifts irreversibly to the carboxylic acid [1].
Symptom: Crude NMR shows a loss of amide protons (~7.5 & 8.0 ppm broad singlets) and appearance of a highly acidic proton or simply Uracil (if decarboxylated).
B. The Solubility/Isoelectric Point Failure
2,4-Dihydroxypyrimidine-5-carboxamide is amphoteric .
pH < 2: Protonated (Cationic)
Soluble.
pH > 9: Deprotonated (Anionic)
Soluble.
pH ~4-5: Neutral (Zwitterionic/Non-ionic)
Insoluble (Precipitates).
Many researchers quench the acid reaction with water but fail to adjust the pH to the exact isoelectric point, leaving significant product dissolved in the acidic mother liquor.
Troubleshooting Guide (FAQ Format)
Q1: My reaction mixture turned clear, but I got no precipitate upon quenching. Why?
Diagnosis: You likely over-diluted or the pH is too low.
Fix: The product has very low solubility in cold water (<0.1 mg/mL) only if neutral.
Concentrate the reaction mixture if large volumes of water were used.
Neutralize the filtrate carefully with 10% NaOH or NH₄OH to pH 4.5 – 5.0 .
Cool to 4°C overnight. The amide crystallizes slowly due to strong intermolecular hydrogen bonding.
Q2: I see the product on TLC, but after filtration, the yield is <20%.
Diagnosis: Product loss in the wash step.
Fix: Do not wash with large volumes of water.
Protocol: Wash the filter cake with ice-cold water (minimal volume) followed by cold ethanol or acetone . The amide is insoluble in acetone, which helps remove organic impurities without dissolving the product.
Q3: How do I distinguish the Amide from the Acid byproduct?
Diagnosis: Melting points for both are high (>300°C), making them unreliable.
Fix: Use IR or NMR.[2]
Solubility Test: The acid byproduct (Isoorotic acid) will dissolve in 5% NaHCO₃ with effervescence (CO₂ release). The amide will generally not dissolve or dissolve without gas evolution.
Optimized Protocol: Controlled Acid Hydrolysis
This protocol is designed to stop at the amide stage by using a temperature ramp and strict quench timing.
Reagents:
5-Cyanouracil (1.0 eq)
Concentrated Sulfuric Acid (H₂SO₄, 98%) (5.0 vol)
Ice/Water for quench
Workflow:
Dissolution: Charge 5-Cyanouracil into a flask. Add Conc. H₂SO₄ at room temperature. Stir until a slurry or solution forms (exothermic).
Activation: Heat the mixture to 40°C for 1 hour.
Checkpoint: Monitor by TLC (Eluent: EtOAc/MeOH 3:1). Nitrile spot should diminish.
Reaction: Ramp temperature to 55-60°C . Hold for exactly 2-3 hours.
Critical:Do not exceed 65°C. Higher temps accelerate the hydrolysis to the acid [2].
Quench & Crystallization:
Cool reaction to 10°C.
Pour onto crushed ice (10x weight of acid).
pH Adjustment: Slowly add 25% Ammonia solution (NH₄OH) to adjust pH to 5.0 .
Stir at 0-5°C for 2 hours.
Isolation: Filter the white precipitate.
Wash: 1x Cold Water, 1x Cold Acetone.
Dry: Vacuum oven at 60°C.
Yield Expectation: 75-85%
Purity: >95%
Alternative "Green" Route: Peroxide Hydrolysis (Radziszewski Reaction)
If the acid route continues to fail (or degrades your specific derivative), switch to the base-catalyzed peroxide method. This is milder and highly selective for amides [3].
Protocol:
Suspend 5-cyanouracil in water (or EtOH/Water 1:1).
Add 2.0 eq NaOH (to solubilize as the sodium salt).
Add 5.0 eq 30% H₂O₂ dropwise at 0°C.
Stir at 50°C for 4 hours.
Acidify carefully with HCl to pH 5 to precipitate the amide.
Comparison of Methods
Feature
Acid Hydrolysis (H₂SO₄)
Peroxide Hydrolysis (H₂O₂/OH⁻)
Reaction Rate
Fast
Moderate
Selectivity
Moderate (Risk of Acid)
High (Stops at Amide)
Solubility
Good (in acid)
Good (in base)
Work-up
Requires pH adjustment
Requires Acidification
Rec.
For bulk synthesis
For sensitive derivatives
Visualization of Isolation Logic
Use this decision tree to recover product from the "failed" reaction mixtures.
Figure 2: Decision tree for isolating the amide and verifying identity against the acid byproduct.
References
Senda, S., Hirota, K., & Asao, T. (1979).[1] Pyrimidine Derivatives and Related Compounds. Acid-Catalyzed Hydrolysis of 1,3-Disubstituted 6-Carbamoyl(or Cyano)uracils. The Journal of Organic Chemistry, 44(6), 970–974.
Brown, D. J. (1994).[1] The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine ring stability and hydrolysis rates).
Sureja, D. K., et al. (2019).[1][2] One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.[2] Journal of Chemical Sciences, 131, 62.
Technical Support Center: Purification of 2,4-Dihydroxypyrimidine-5-carboxamide
The following technical guide addresses the purification challenges of 2,4-Dihydroxypyrimidine-5-carboxamide (also known as Uracil-5-carboxamide). This molecule is a critical intermediate in the synthesis of antiviral nu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification challenges of 2,4-Dihydroxypyrimidine-5-carboxamide (also known as Uracil-5-carboxamide). This molecule is a critical intermediate in the synthesis of antiviral nucleoside analogs (e.g., Favipiravir derivatives) and presents unique solubility and separation hurdles due to its amphoteric nature and high polarity.[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Molecule: 2,4-Dihydroxypyrimidine-5-carboxamide is a pyrimidine base functionalized with a primary amide at the 5-position.[1][2]
The Challenge: The primary difficulty lies in its extreme insolubility in common organic solvents (alcohols, DCM, acetone) and its structural similarity to its hydrolysis byproduct, 2,4-dihydroxypyrimidine-5-carboxylic acid (Isoorotic acid).[1][2]
Effective purification relies on exploiting the pKa differences between the carboxylic acid impurity (pKa ~4.[1][2]5) and the uracil ring protons (pKa ~9.5).[1][2]
Diagnostic Decision Tree (Workflow)
The following diagram outlines the logical flow for purifying crude material based on impurity profile and physical state.
Figure 1: Purification logic flow based on impurity identification. The critical separation of the acid byproduct utilizes pH-controlled solubility.[2]
Troubleshooting Guide (Q&A)
Issue 1: "I see a persistent impurity at RRT ~0.9 that tracks with the product."
Diagnosis: This is almost certainly 2,4-dihydroxypyrimidine-5-carboxylic acid .[1][2][3][4] It forms if the amide hydrolyzes during reaction or workup.[1][2]
Why it happens: Both the product and this impurity are high-melting solids with similar polarity.[2] Standard recrystallization often co-precipitates them.[1]
The Fix: Use a Bicarbonate Slurry Wash .[1][2]
Mechanism: The carboxylic acid has a pKa of ~4.5, while the uracil ring protons (N-H) have a pKa of ~9.[1][2]5. Saturated Sodium Bicarbonate (pH ~8.[1]3) is basic enough to deprotonate the carboxylic acid (forming the soluble carboxylate salt) but not basic enough to deprotonate the uracil ring of your amide product.[1][2]
Action: See Protocol A below.
Issue 2: "The product will not dissolve in Methanol, Ethanol, or Acetonitrile for recrystallization."[1][2]
Diagnosis: Normal solubility behavior.[1] Pyrimidine carboxamides possess strong intermolecular hydrogen bonding networks (donor-acceptor stacking), rendering them insoluble in low-boiling protic and aprotic solvents.[1][2]
The Fix: Switch to Dipolar Aprotic Solvents or Acidic Media .[1][2]
Recommended Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or NMP at elevated temperatures (>80°C).[1][2]
Alternative: Acetic acid (glacial) is often an excellent recrystallization solvent for uracil derivatives as it disrupts hydrogen bonding without causing hydrolysis.[1]
Issue 3: "My yield drops significantly after washing with water."
Diagnosis: Physical loss due to particle size or "peptization."[1]
Why it happens: While the product is "insoluble" in water, it can form a colloidal suspension that passes through filter paper, especially if the ionic strength is low.[1][2]
The Fix:
Citation Context: Provides physical property data (melting point, pKa estimates)
Citation Context: Confirms solubility in DMSO and insolubility in water, supporting the solvent selection for recrystalliz
Citation Context: Validates the stability and conversion pathways of the uracil core, critical for avoiding degradation during hot purification steps.[1][2]
Side reaction mitigation in pyrimidine-5-carboxamide synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Side Reaction Mitigation in Pyrimidine-5-Carboxamide Synthesis Executive Summary The pyrimidine-5-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Process Group
Subject: Technical Guide: Side Reaction Mitigation in Pyrimidine-5-Carboxamide Synthesis
Executive Summary
The pyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., Dasatinib analogues) and antivirals. However, the electron-deficient nature of the pyrimidine ring introduces unique synthetic challenges that distinguish it from standard benzene-based amidation.
This technical guide addresses the two primary synthetic failures: Nucleophilic Aromatic Substitution (SNAr) competition during amide coupling and Catalyst Deactivation during aminocarbonylation.
Module 1: The Classical Route (Amide Coupling)
Context: The most common route involves activating a pyrimidine-5-carboxylic acid.
The Trap: Pyrimidines are electron-deficient heteroaromatics. When you activate the carboxylate (C5), you inadvertently increase the electrophilicity of the ring carbons (C2, C4, C6). If your substrate contains a leaving group (e.g., Cl, F) at these positions, the amine nucleophile may attack the ring instead of the carbonyl.
Critical Mechanism: The Competition
The following diagram illustrates the bifurcation between the desired amidation and the parasitic SNAr pathway.
Caption: Mechanistic bifurcation in halogenated pyrimidine acids. Path A (green) represents the desired carbonyl attack, while Path B (red) shows the competing SNAr reaction at the C4 position.
Protocol Optimization
To mitigate SNAr, you must maximize the rate of carbonyl attack (
) relative to ring attack ().
Pre-Activation is Mandatory: Do not mix the acid, amine, and coupling reagent simultaneously.
Recommended: HATU or COMU. These are fast-acting, reducing the time the amine is exposed to the unreacted ring.
Avoid: Carbodiimides (DCC/EDC) without additives, as the O-acylisourea intermediate is long-lived and prone to side reactions.
Module 2: The Transition Metal Route (Aminocarbonylation)
Context: Converting 5-bromo or 5-iodopyrimidines directly to amides using CO gas, Pd catalyst, and an amine.
The Trap: Pyrimidine nitrogens are excellent ligands. They coordinate to the Palladium center, displacing the phosphine ligands and creating a "catalyst resting state" that is inactive (Catalyst Poisoning).
Troubleshooting Table: Aminocarbonylation
Symptom
Probable Cause
Technical Mitigation
No Conversion (Starting Material Recovered)
Catalyst Poisoning by Substrate
Switch Ligand: Use bidentate ligands like Xantphos or dppf which bind Pd tighter than the pyrimidine nitrogen. Increase temperature to >80°C to promote ligand dissociation.
Formation of Urea (R-NH-CO-NH-R)
Oxidative Carbonylation of Amine
Remove Oxidants: Ensure strict degassing. Oxygen + Pd + CO + Amine = Urea. Use Argon sparging.
Formation of Alpha-Ketoamide
Double Carbonylation
Change Base: Strong bases (DBU) favor double carbonylation.[2][3] Switch to Triethylamine (TEA) or inorganic bases (K3PO4) to favor the mono-amide.
Low Yield with Volatile Amines
Amine Evaporation
Use Amine Salts: Use the HCl salt of the amine + excess base, or use a sealed vessel (autoclave) rather than a balloon.
Module 3: Technical Support Q&A
Q1: I am using HATU for coupling a 2-amino-pyrimidine-5-carboxylic acid, but I see a mass of M+99 in my LCMS. What is this?A: This is the Guanidinium Adduct .
Cause: The amine reacted with the HATU reagent itself rather than the activated carboxylic acid. This happens when the carboxylate activation is slow (due to sterics or electronics) or if the amine is added before the active ester is formed.
Fix: Increase the pre-activation time to 30 minutes. Ensure your acid is fully dissolved. If the problem persists, switch to T3P (Propylphosphonic anhydride) , which does not form guanidinium byproducts.
Q2: My pyrimidine-5-carboxylic acid has a Chlorine at the 4-position. Every time I try to couple it with a primary amine, I lose the Chlorine. How do I stop this?A: You are observing SNAr displacement .
Mechanism: The 4-position is activated by the adjacent nitrogen and the electron-withdrawing carbonyl at C5.
Fix:
Temperature: Run the reaction at -20°C to 0°C. Amidation has a lower activation energy than SNAr; low temp favors the kinetic product (amide).
Activation: Use the Acid Chloride method (Oxalyl chloride/DMF cat.) instead of HATU. Acid chlorides are so reactive that amidation occurs almost instantly, outcompeting the SNAr.
Q3: In Pd-catalyzed aminocarbonylation, the reaction works for morpholine but fails for aniline. Why?A: This is a Nucleophilicity vs. Binding issue.
Explanation: Anilines are weaker nucleophiles than morpholine. The rate of nucleophilic attack on the Pd-acyl intermediate is slower, allowing the catalyst to decompose or the acyl-Pd species to decarbonylate.
Fix: Use a more active catalyst system, such as Pd(OAc)2 + Xantphos , and increase the CO pressure (5–10 bar). Add a co-catalyst like DMAP (10 mol%) to act as an acyl-transfer agent.
Module 4: Method Selection Guide
Use this decision tree to select the optimal synthetic route based on your starting material and risk factors.
Caption: Decision matrix for selecting the synthetic route. Green nodes indicate standard conditions; red nodes indicate high-risk pathways requiring specialized protocols.
References
Regioselectivity in Pyrimidine Chemistry
Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[4]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dihydroxypyrimidine-5-carboxamide
Prepared by: Gemini, Senior Application Scientist Last Updated: February 12, 2026 Welcome to the technical support center for the synthesis and scale-up of 2,4-Dihydroxypyrimidine-5-carboxamide (5-Carbamoyluracil). This...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application ScientistLast Updated: February 12, 2026
Welcome to the technical support center for the synthesis and scale-up of 2,4-Dihydroxypyrimidine-5-carboxamide (5-Carbamoyluracil). This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
Synthesis Overview & Strategy
The most robust and scalable approach to 2,4-Dihydroxypyrimidine-5-carboxamide is typically a two-step synthesis. This strategy isolates the key intermediate, Uracil-5-carboxylic acid, ensuring better process control and impurity management before the final amidation. An alternative is a one-pot multicomponent reaction, which offers process economy but can present greater challenges in optimization and purification.
Recommended Two-Step Synthetic Pathway:
Step 1: Formation of Uracil-5-carboxylic Acid. This intermediate can be synthesized through various established methods, such as the oxidation of 5-methyluracil or the hydrolysis of 5-cyanouracil. The choice of route depends on the availability and cost of starting materials.
Step 2: Amidation of Uracil-5-carboxylic Acid. The carboxylic acid is converted to the primary amide. This is the critical, and often most challenging, step during scale-up. It involves the activation of the carboxyl group followed by reaction with an ammonia source.
Below is a workflow diagram illustrating this recommended pathway.
Caption: Decision tree for troubleshooting low conversion in the amidation step.
Problem Area: Impurity Formation & Purification
Q2: I'm using DCC as a coupling reagent and am struggling to remove the dicyclohexylurea (DCU) byproduct. What's the best way to get rid of it?
A2: DCU is a common and frustrating byproduct of DCC-mediated couplings due to its low solubility in most organic solvents.
[1]* Best Practice: The easiest way to deal with DCU is to avoid it at scale. Switch to a carbodiimide that produces a water-soluble urea byproduct, such as EDC (Ethyl(dimethylaminopropyl)carbodiimide). The resulting ethyl-dimethylamino-propyl urea can be easily removed with aqueous washes.
If you must use DCC:
Filtration: After the reaction, dilute the mixture with a solvent in which your product is soluble but DCU is not (e.g., DCM, Ethyl Acetate). Filter the reaction mixture to remove the precipitated DCU. This is most effective but may result in some product loss via occlusion.
Acidic Wash: Some protocols recommend an acidic wash (e.g., dilute HCl) to protonate any basic impurities, but this will not remove DCU.
Solvent Selection for Crystallization: Choose a crystallization solvent system where your product is soluble when hot but crystallizes upon cooling, while DCU remains either fully dissolved or fully suspended for easy filtration (e.g., hot ethanol or acetonitrile).
Q3: My final product is highly polar and retains water and high-boiling solvents (like DMF/DMSO). How can I purify it effectively at scale?
A3: This is a classic challenge with polar, hydrogen-bonding molecules.
Solvent Removal:
Azeotropic Distillation: To remove residual water or DMF, perform an azeotropic distillation with a suitable solvent like toluene or heptane after the main workup.
Slurry Washes: Instead of a full recrystallization, which can be difficult, perform several slurry washes of the crude solid in a solvent that dissolves impurities but not the product (e.g., acetone, isopropanol).
Purification:
Recrystallization: The most scalable purification method. A systematic solvent screen is essential. Try polar protic solvents (water, ethanol, methanol) and polar aprotic solvents (acetonitrile, DMF), as well as mixtures. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at reflux.
Chromatography: While challenging for scale-up, if chromatography is necessary, standard silica gel may not work well. Consider alternatives like reverse-phase chromatography with polar-embedded columns or Hydrophilic Interaction Liquid Chromatography (HILIC), which are better suited for polar compounds.
[2]
Scaling-Up Considerations (FAQs)
Q1: Which amidation method is most suitable for a multi-kilogram scale?
A1: For large-scale synthesis, the ideal method is effective, cost-efficient, safe, and generates minimal waste.
Thionyl Chloride (SOCl₂) Method: This is often preferred in industrial settings. It is inexpensive and highly reactive, often leading to high conversion. However, it requires specialized equipment to handle the corrosive nature and off-gassing (HCl, SO₂). The quench with ammonia is also highly exothermic and requires excellent thermal management.
Carbodiimide (EDC/HOBt) Method: This method is milder and avoids highly corrosive reagents, making it easier to handle in standard reactors. The key is to use EDC for its water-soluble byproduct. This method is generally more expensive than using SOCl₂.
[1]* Multicomponent Reaction (MCR): A one-pot synthesis from aldehydes, cyanoacetamide, and urea can be very efficient in terms of process mass intensity. [3]However, MCRs can be difficult to optimize, and controlling the impurity profile can be more challenging than in a stepwise synthesis. A thorough process hazard analysis is required before scaling this approach.
Q2: What are the primary safety hazards I need to consider when scaling up this synthesis?
A2: The primary hazards are associated with the amidation step.
Thermal Runaway: The activation of the carboxylic acid (especially with SOCl₂) and the final quench with ammonia are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Ensure your reactor has adequate cooling capacity and that reagents are added slowly and with continuous temperature monitoring.
Corrosion and Off-Gassing: Thionyl chloride and the resulting HCl gas are highly corrosive. Ensure all reactors, lines, and scrubbers are made of compatible materials (e.g., glass-lined steel). The scrubber system must be robust enough to neutralize all toxic off-gas.
Handling of Reagents: Large quantities of corrosive and toxic materials require engineered controls, such as closed-transfer systems, to minimize operator exposure.
Q3: How do I choose the right coupling reagent for my needs?
A3: The choice depends on scale, cost, substrate sensitivity, and desired purity. The table below summarizes common options.
Reagent Class
Example(s)
Pros
Cons
Scale-Up Notes
Carbodiimide
EDC, DCC, DIC
Cost-effective, widely used.
Moderate reactivity, risk of racemization, byproduct issues (DCU).
EDC is highly preferred due to its water-soluble urea byproduct, simplifying workup. [1]
Phosphonium Salt
PyBOP, PyAOP
High reactivity, low racemization.
More expensive, produces phosphine oxide byproducts.
Excellent for difficult couplings but cost and atomic economy are significant factors.
Aminium/Uronium Salt
HATU, HBTU
Very high reactivity, fast reactions, low racemization.
High cost, can be sensitive to moisture.
Generally reserved for high-value products or very challenging couplings. [4][5]
Acid Halide Forming
SOCl₂, Oxalyl Chloride
Very high reactivity, inexpensive raw materials.
Harsh conditions, corrosive, generates toxic off-gas, not suitable for sensitive substrates.
A workhorse in industrial chemistry but requires specialized equipment for safe handling. [6]
References
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]
Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 793. (2023). MDPI. [Link]
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(71). [Link]
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Amerigo Scientific. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid). Retrieved from [Link]
Google Patents. (1984). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
Fochi, F., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(91), 49911-49919. [Link]
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
Discovery of pyrimidine carboxamides as potent and selective CCK1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 136-139. (2006). [Link]
Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]
Zask, G., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Scientific Reports, 10, 9635. [Link]
Zare, A., et al. (2012). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 24(3), 1091-1094. [Link]
Ishihara, K., et al. (2011). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem, 3(9), 1479-1484. [Link]
ChEBI. (n.d.). uracil-5-carboxylic acid (CHEBI:17477). Retrieved from [Link]
Technical Support Center: Stability and Storage of 2,4-Dihydroxypyrimidine-5-carboxamide
Introduction 2,4-Dihydroxypyrimidine-5-carboxamide, also known as Uracil-5-carboxamide, is a critical pyrimidine derivative used in various research and drug development applications. The integrity of this compound is pa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2,4-Dihydroxypyrimidine-5-carboxamide, also known as Uracil-5-carboxamide, is a critical pyrimidine derivative used in various research and drug development applications. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. Instability and degradation can compromise its biological activity, leading to inconsistent data and potential safety concerns.[1] This guide provides in-depth technical information, troubleshooting protocols, and best practices to prevent its degradation during storage and handling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid (powder) 2,4-Dihydroxypyrimidine-5-carboxamide?
A: For long-term stability (up to 3 years), the solid compound should be stored at -20°C.[2] For routine short-term use, storage in a desiccator at controlled room temperature (10°C - 25°C) is acceptable.[3] The most critical factors are keeping the compound dry and protected from light in a tightly sealed container.[3][4]
Q2: My powder has slightly changed color. Is it still usable?
A: A visible change in color or texture is a primary indicator of potential degradation. Do not assume the material is viable. You should immediately quarantine the batch and perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products. Refer to the protocol in Section 3 for guidance.
Q3: How should I prepare and store solutions of this compound?
A: Due to significantly lower stability in solution, it is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, prepare the stock solution in a suitable anhydrous solvent like DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for a maximum of one year.[2] Always use high-purity, anhydrous-grade solvents.
Q4: I suspect my compound has degraded in solution, leading to inconsistent assay results. How can I confirm this?
A: The most reliable way to confirm degradation is to compare the HPLC chromatogram of your suspect solution against a freshly prepared solution from a certified reference standard. A degraded sample will typically show a decreased peak area for the parent compound and the appearance of new peaks corresponding to degradation products. The troubleshooting guide in Section 3 provides a workflow for this investigation.
Section 2: Understanding the Chemistry of Degradation
To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of the 2,4-Dihydroxypyrimidine-5-carboxamide molecule. The primary degradation pathways are hydrolysis, decarboxylation, oxidation, and photodegradation.
Key Degradation Pathways
Hydrolysis: The carboxamide group (-CONH₂) is susceptible to hydrolysis under both acidic and alkaline conditions. This reaction cleaves the amide bond, converting it into a carboxylic acid (2,4-Dihydroxypyrimidine-5-carboxylic acid) and releasing ammonia. This is often the initial and most common degradation step.
Decarboxylation: The primary degradation product, 2,4-Dihydroxypyrimidine-5-carboxylic acid, can subsequently undergo decarboxylation, especially when heated.[5] This process removes the carboxyl group as carbon dioxide (CO₂), resulting in the formation of uracil.[6][7]
Oxidation: The pyrimidine ring can be susceptible to oxidative stress, which can lead to ring-opening or other modifications.[8] This can be initiated by atmospheric oxygen, peroxides present in solvents (e.g., older ethers or THF), or other oxidizing agents. The enzymatic degradation of uracil often proceeds via an oxidative ring-opening mechanism.[9]
Photodegradation: Many heterocyclic aromatic compounds absorb UV light and can undergo photochemical reactions. While some related compounds have shown stability to light[8], it remains a potential stress factor that should be controlled by storing the compound in amber vials or protected from light.
Visualization of Degradation Pathways
Caption: Potential degradation pathways for 2,4-Dihydroxypyrimidine-5-carboxamide.
Section 3: Troubleshooting Guide: Investigating and Preventing Degradation
This section provides actionable protocols for researchers who suspect degradation or wish to proactively validate their handling procedures.
Issue: Inconsistent Experimental Results or Observed Loss of Potency
When faced with unreliable data, a systematic investigation into the integrity of your compound is the first logical step.
Workflow: Purity Assessment via Stability-Indicating RP-HPLC
A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[10]
Step-by-Step Protocol:
Standard Preparation: Prepare a 1 mg/mL stock solution of a new, certified reference standard of 2,4-Dihydroxypyrimidine-5-carboxamide in a suitable solvent (e.g., DMSO or a buffered mobile phase). From this, prepare a working standard at a concentration of ~50 µg/mL in the mobile phase.
Sample Preparation: Prepare your suspect sample (solid or solution) at the same target concentration (~50 µg/mL) in the mobile phase.
HPLC Conditions (Example Method):
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized to achieve good peak shape and retention.
Inject the working standard to establish the retention time and peak area of the pure compound.
Inject the suspect sample.
Data Interpretation: Compare the chromatograms. Look for:
A significant decrease (>5-10%) in the main peak area of your sample compared to the standard.
The appearance of new peaks, particularly earlier eluting peaks (often more polar degradants) or peaks corresponding to uracil.
Poor peak shape (e.g., tailing or fronting), which can indicate the presence of co-eluting impurities.
Proactive Validation: Forced Degradation Studies
Forced degradation (or stress testing) is a powerful tool to understand the stability of a molecule.[11] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps identify likely degradation products and validate the specificity of your analytical methods.[10][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Study
Prepare Samples: For each condition, treat a sample of the compound. Include an unstressed control sample kept at 5°C in the dark.
Apply Stress Conditions:
Stress Condition
Protocol
Purpose
Acid Hydrolysis
Add 1 mL of 0.1 M HCl to 1 mL of stock solution. Heat at 60°C for 4-8 hours.
To simulate acidic environments and promote hydrolysis of the amide.
Alkaline Hydrolysis
Add 1 mL of 0.1 M NaOH to 1 mL of stock solution. Keep at room temperature for 2-4 hours.
To simulate alkaline environments and promote rapid amide hydrolysis.
Oxidative Stress
Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 24 hours.[8]
To evaluate susceptibility to oxidation.
Thermal Stress
Store both solid powder and a solution at 80°C for 48 hours.
To assess the impact of heat, which can drive decarboxylation.
Photolytic Stress
Expose solid powder and a solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
To assess light sensitivity.
Sample Processing: After the designated time, cool the samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
Analysis: Dilute all samples (including the control) to the working concentration and analyze using the validated stability-indicating HPLC method described above. The results will reveal which conditions cause degradation and will validate that your method can separate the resulting degradants from the parent compound.
Section 4: Recommended Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the most effective strategy for preventing degradation.
Drastically slows hydrolytic and other solution-state degradation pathways.
Preparation
Prepare Fresh Before Use
The single most effective way to avoid degradation in solution.
Solvent
Anhydrous, High-Purity Grade (e.g., DMSO)
Water is a reactant in hydrolysis; impurities can catalyze degradation.
Handling
Aliquot into Single-Use Volumes
Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.
References
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Available from: [Link]
uracil degradation | Pathway - PubChem. National Institutes of Health (NIH). Available from: [Link]
An Application Of Forced Degradation Studies Of Tipiracil With A Developed And Validated RP-HPLC Method As Per ICH Guidelines. Journal for ReAttach Therapy and Developmental Diversities. Available from: [Link]
Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. Available from: [Link]
Uracil and 5-fluorouracil degradation pathway. ResearchGate. Available from: [Link]
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available from: [Link]
Uracil-5-carboxylate decarboxylase - Wikipedia. Wikipedia. Available from: [Link]
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. PubMed. Available from: [Link]
The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. PubMed. Available from: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. PubMed. Available from: [Link]
A Review on Quantification of 5-Fluorouracil in Its Bulk and Pharmaceutical. IJARESM. Available from: [Link]
CAS#:23945-44-0 | 2,4-Dihydroxypyrimidine-5-carboxylic acid. Chemsrc. Available from: [Link]
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]
Pyrimidine - Wikipedia. Wikipedia. Available from: [Link]
Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]
RutA-Catalyzed Oxidative Cleavage of the Uracil Amide Involves Formation of a Flavin-N5-oxide. ResearchGate. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Nucleoside Chemistry Application Support.Ticket ID: #N1-ISOOROTIC-OPT
Subject: Enhancing Efficiency & Regioselectivity of Uracil-5-Carboxylate Alkylation
Status: Open
Assigned Specialist: Senior Application Scientist
User Guide & Troubleshooting Interface
This documentation is structured to address the specific physicochemical challenges of Uracil-5-carboxylic acid (Isoorotic acid) and its derivatives. Unlike unsubstituted uracil, the electron-withdrawing group (EWG) at the C5 position fundamentally alters the pKa and nucleophilicity of the ring nitrogens, requiring tailored protocols.
Phase 1: Pre-Flight Checklist (Critical)
WARNING: Before proceeding, verify your substrate form.
Attempting to N-alkylate the free acid (A ) directly with alkyl halides often leads to competitive esterification of the carboxylate.
Substrate A (Free Acid): Uracil-5-carboxylic acid.[1]
Action: Convert to ester (Methyl or Ethyl Uracil-5-carboxylate) before N-alkylation.
Substrate B (Ester): Ethyl Uracil-5-carboxylate.
Action: Proceed to protocols below.
Phase 2: Troubleshooting Modules (FAQs)
Module 1: Regioselectivity (The N1 vs. N3 Problem)
Q: Why is my reaction producing a mixture of N1-alkyl, N3-alkyl, and N1,N3-dialkyl products?
A: This is a thermodynamic vs. kinetic control issue driven by the 5-EWG substituent.
The Mechanism: The C5-ester group is electron-withdrawing. It acidifies the N1 proton (pKa ~8.0–8.5) more than the N3 proton, making N1 the thermodynamically preferred site for deprotonation. However, N3 is flanked by two carbonyls (C2 and C4), making it sterically hindered but still reactive under forcing conditions.
The Cause of Mixtures:
Base is too strong: Using NaH (Sodium Hydride) often causes rapid dianion formation, leading to indiscriminate bis-alkylation.
Temperature too high: High heat overcomes the activation energy barrier for the sterically hindered N3 position.
Solvent Choice: Protic solvents stabilize the N3 anion, promoting side reactions.
Solution: Switch to the "Mild Base" or "Silyl-Hilbert-Johnson" protocols (see Phase 4).
Module 2: Reaction Stalling & Solubility
Q: My starting material won't dissolve, and conversion is stuck at <20%.
A: Uracil-5-carboxylates are notorious for poor solubility due to strong intermolecular hydrogen bonding (dimerization).
The Fix:
Solvent: Do not use Acetone or Acetonitrile. You must use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
The "Silyl Trick": If solubility is the bottleneck, perform a transient silylation. Treat the uracil with BSA (N,O-Bis(trimethylsilyl)acetamide). This converts the insoluble uracil into a soluble silyl-enol ether, which then reacts rapidly with the alkyl halide.
Phase 3: Decision Logic & Pathways
The following diagram illustrates the decision matrix for selecting the correct alkylation strategy based on your available reagents and tolerance for purification.
Caption: Decision matrix for selecting the optimal N1-alkylation pathway based on substrate status and selectivity requirements.
Phase 4: Optimized Experimental Protocols
Protocol A: The "Mild Base" Method (Standard)
Best for: Simple alkyl halides (Methyl iodide, Benzyl bromide) where moderate selectivity is acceptable.
Dissolution: Dissolve 1.0 eq of Ethyl Uracil-5-carboxylate in anhydrous DMF (0.2 M concentration).
Base Addition: Add 1.2 eq of Potassium Carbonate (K₂CO₃) .
Note: Do NOT use NaH. K₂CO₃ is strong enough to deprotonate N1 (pKa lowered by 5-EWG) but weak enough to minimize N3 deprotonation.
Activation: Stir at 40°C for 30 minutes. The suspension will become finer.
Alkylation: Add 1.1 eq of Alkyl Halide dropwise.
Reaction: Stir at 40–50°C. Monitor via TLC/LCMS.
Checkpoint: If N3-alkylation appears (>5%), lower temperature to 25°C and extend time.
Workup: Pour into ice water. The product usually precipitates. Filter and wash with cold water.
Protocol B: The Silyl-Hilbert-Johnson Method (High Efficiency)
Best for: Complex alkylating agents, sugar moieties, or when N1-selectivity is critical.
Silylation: Suspend 1.0 eq of Ethyl Uracil-5-carboxylate in anhydrous Acetonitrile or Dichloromethane (DCM) .
Silylating Agent: Add 2.5 eq of BSA (N,O-Bis(trimethylsilyl)acetamide).
Reflux: Heat to reflux (80°C for MeCN) until the solution becomes clear (indicates formation of soluble bis-silyl intermediate).
Alkylation: Cool to 0°C. Add 1.1 eq of Alkyl Halide/Glycosyl donor.
Catalyst: Add 0.1–0.5 eq of Lewis Acid (e.g., TMSOTf or SnCl₄ ).
Quench: Pour into saturated NaHCO₃ solution. Extract with DCM.
Comparison of Methods:
Feature
Method A (K₂CO₃/DMF)
Method B (Silyl/BSA)
Method C (NaH/THF)
N1 Selectivity
Good (80–90%)
Excellent (>95%)
Poor (Mixtures)
Reaction Rate
Moderate
Fast
Very Fast
Solubility
Requires DMF/DMSO
Solubilizes in DCM/MeCN
Requires DMF
Moisture Sensitivity
Low
High (Strictly Anhydrous)
High
Phase 5: Mechanistic Insight (Visualized)
Understanding why the Silyl method works is key to troubleshooting. The silylation temporarily protects the oxygens, forcing the nitrogen to act as the nucleophile via a specific mechanism (Hilbert-Johnson).
Caption: The Hilbert-Johnson mechanism utilizes transient silylation to solubilize the uracil core and direct alkylation exclusively to the N1 position.
References
Regioselective N1-alkyl
Source: Ghotekar, B. K., et al. (2023).[2] "Synthesis and Chemoselective Alkylation of Uracil Derivatives." ResearchGate.[2][3][4][5]
Context: Validates the use of K₂CO₃/DMF for selective N1 alkyl
Mechanistic Insight into N1 vs N3 Selectivity.
Source: Ozerov, A., et al. (2017).[3] "Selective N1-Alkylation of 1,3-Dibenzoyluracils." Heterocycles.
Context: Discusses the electronic effects of substituents on uracil ring nitrogen acidity and the use of protecting groups.
Silylation-Mediated Alkyl
Source: Beilstein Journal of Organic Chemistry. (2010).[6] "N-1 regioselective Michael-type addition of 5-substituted uracils."
Context: Although focused on Michael addition, this establishes the protocol for using silylated uracils to achieve high N1 regioselectivity in polar aprotic solvents.
pKa and Physical Properties of Uracil-5-carboxylic acid.
Source: PubChem Compound Summary.
Context: Provides physicochemical data confirming the acidity and solubility challenges of the substr
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC-UV Method for 2,4-Dihydroxypyrimidine-5-carboxamide
This guide provides a comprehensive validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,4-Dihydroxypyrimidine-5-carboxamide (Urac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,4-Dihydroxypyrimidine-5-carboxamide (Uracil-5-carboxamide). The performance of this new method is critically compared against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric assay, supported by detailed experimental protocols and validation data. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical methods for pyrimidine derivatives.
The core challenge in quantifying active pharmaceutical ingredients (APIs) lies not just in determining their concentration, but in doing so selectively in the presence of impurities, excipients, and degradation products. While simple methods like UV-Vis spectrophotometry offer speed and accessibility, they often lack the specificity required for stability studies, where distinguishing the intact API from its degradants is paramount. This guide introduces a stability-indicating Reverse-Phase HPLC (RP-HPLC) method designed to overcome this limitation, providing a detailed roadmap for its validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Rationale for Method Development: The Need for Specificity
2,4-Dihydroxypyrimidine-5-carboxamide is a key pyrimidine derivative. Its analysis is critical in various research and development stages. A common and straightforward analytical technique is UV-Vis spectrophotometry, which relies on the inherent chromophoric nature of the molecule. We have established a basic UV-Vis method as a comparator in this guide.
Alternative Method: UV-Vis Spectrophotometry
This technique measures the absorbance of light by the analyte at a specific wavelength. For 2,4-Dihydroxypyrimidine-5-carboxamide, the maximum absorbance (λmax) is observed around 270 nm.[3] While rapid and cost-effective, this method is non-specific. Any compound that absorbs at or near 270 nm, including potential impurities or degradation products, will contribute to the total absorbance, leading to an overestimation of the API concentration. This is a significant drawback for stability testing.
The Proposed Method: Stability-Indicating HPLC-UV
To address the specificity limitations, we developed a novel stability-indicating RP-HPLC method. This method physically separates the parent compound from other substances in the sample before quantification.[4][5] By coupling this separation with UV detection at the same λmax (270 nm), we can ensure that the measured signal corresponds exclusively to 2,4-Dihydroxypyrimidine-5-carboxamide. The "stability-indicating" nature of the method is proven through forced degradation studies, which demonstrate that all major degradation products are well-resolved from the main analyte peak.[6][7]
Physicochemical Properties of 2,4-Dihydroxypyrimidine-5-carboxamide
A foundational understanding of the analyte's properties is essential for methodical development.
This method was designed for optimal resolution, peak symmetry, and a reasonable run time.
Chromatographic Conditions:
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with a mixture of 20 mM Potassium Phosphate buffer (pH 3.5) and Methanol (95:5 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: 270 nm.
Diluent: Mobile Phase.
Instrument: Shimadzu UV-1800 or equivalent double-beam spectrophotometer.
Wavelength: 270 nm.
Solvent/Blank: Methanol.
Standard Preparation: A stock solution of 100 µg/mL prepared in methanol, with serial dilutions to create a calibration curve.
Validation of the New HPLC-UV Method
The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2]
The following diagram outlines the logical flow of the validation process.
Caption: Workflow for the validation of the analytical method.
Causality: The purpose of a stability-indicating method is to quantify the drug substance unequivocally, even in the presence of its degradation products.[4] Forced degradation studies are the ultimate test of this capability. By subjecting the API to harsh conditions, we intentionally generate degradants and then verify that the chromatographic method can separate them from the intact API peak.
Protocol:
Prepare solutions of 2,4-Dihydroxypyrimidine-5-carboxamide (100 µg/mL) in the diluent.
Expose the solutions to the following stress conditions:
Acid Hydrolysis: 1N HCl at 80°C for 4 hours.
Base Hydrolysis: 1N NaOH at 80°C for 2 hours.
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) for 72 hours.
Neutralize the acid and base-stressed samples before injection.
Analyze all samples by the proposed HPLC method and evaluate peak purity using a DAD.
Results:
The HPLC method demonstrated excellent specificity. In all stressed samples, the main analyte peak remained spectrally pure and was well-resolved from all degradation product peaks (Resolution > 2.0). The UV-Vis method, when applied to the same degraded samples, showed a significant increase in absorbance, confirming its inability to differentiate the analyte from its degradants.
Condition
% Degradation (HPLC)
HPLC Peak Purity
Observation
Acid Hydrolysis
12.5%
Pass
Two small degradation peaks observed at earlier retention times.
Base Hydrolysis
18.2%
Pass
One major degradation peak observed at a later retention time.
Oxidation
9.8%
Pass
Multiple small impurity peaks resolved from the main peak.
Thermal
5.1%
Pass
Minor degradation observed.
Photolytic
7.3%
Pass
A distinct degradation peak appeared after the main analyte peak.
Protocol:
Prepare a stock solution of 2,4-Dihydroxypyrimidine-5-carboxamide (1 mg/mL) in diluent.
Create a series of calibration standards ranging from 1 µg/mL to 150 µg/mL.
Inject each concentration in triplicate and plot the mean peak area against the concentration.
Results:
Parameter
HPLC-UV Method
UV-Vis Method
Range
1 - 150 µg/mL
5 - 50 µg/mL
Correlation Coeff. (r²)
0.9998
0.9991
Regression Equation
y=25432x+1250
y=0.015x+0.005
The HPLC method demonstrated excellent linearity over a wider range compared to the UV-Vis method.
Protocol:
Accuracy (Recovery): Spike a placebo mixture with the analyte at three concentration levels (80%, 100%, 120% of the target concentration, e.g., 50 µg/mL). Analyze nine determinations (3 levels x 3 replicates).
Precision (Repeatability): Analyze six replicate preparations of a standard solution at 100% concentration (50 µg/mL) on the same day.
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst.
Results:
Parameter
HPLC-UV Method (%RSD)
Acceptance Criteria
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Precision - Repeatability
0.65%
≤ 2%
Precision - Intermediate
1.12%
≤ 2%
The method is highly accurate and precise, with all results falling well within the established acceptance criteria.
Protocol:
Determined based on the signal-to-noise (S/N) ratio. LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.
Results:
Parameter
HPLC-UV Method
UV-Vis Method
LOD
0.3 µg/mL
1.5 µg/mL
LOQ
1.0 µg/mL
5.0 µg/mL
The HPLC method is significantly more sensitive than the UV-Vis method.
Protocol:
Intentionally vary key method parameters and observe the effect on the results (e.g., peak area, retention time).
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
Mobile Phase Composition: ± 2% organic (e.g., 93:7 and 97:3 aqueous:methanol).
Column Temperature: ± 2 °C (28°C and 32°C).
Results:
No significant changes in peak area (%RSD < 2.0) or resolution were observed, demonstrating the method's robustness.
Method Comparison: HPLC-UV vs. UV-Vis
The validation data clearly highlights the superiority of the new HPLC method for quality control and stability testing.
Caption: Comparison of key performance attributes.
Summary of Comparison:
Feature
New HPLC-UV Method
Alternative UV-Vis Method
Specificity
Excellent. Stability-indicating, resolves analyte from degradants and impurities.[4]
Poor. Non-specific, cannot differentiate between analyte and impurities.
Sensitivity (LOQ)
High (1.0 µg/mL).
Low (5.0 µg/mL).
Linear Range
Wide (1 - 150 µg/mL).
Narrow (5 - 50 µg/mL).
Application
Ideal for quality control, stability studies, and impurity profiling.
Suitable only for preliminary, high-concentration assays of pure substance.
Complexity & Cost
Higher initial instrument cost and complexity.
Lower cost, simpler operation.
Conclusion
The newly developed and validated RP-HPLC-UV method is specific, accurate, precise, and robust for the quantification of 2,4-Dihydroxypyrimidine-5-carboxamide. The successful separation of the analyte from its forced degradation products confirms its stability-indicating nature, a critical requirement for regulatory compliance and ensuring product quality over its shelf-life.
While the UV-Vis spectrophotometric method offers a simpler and faster alternative, its inherent lack of specificity renders it unsuitable for stability testing or the analysis of samples containing potential impurities. The experimental data presented in this guide unequivocally supports the adoption of the HPLC-UV method for all formal quality control and stability assessment purposes. This method provides the necessary confidence and scientific integrity required in a regulated drug development environment.
References
Jadhav, S. B., et al. (2015). Stability indicating HPLC method development: A review. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 583-601. Retrieved from [Link]
Deshpande, P. B., et al. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lamivudine as Bulk Drug and in Pharmaceutical. International Journal of Pharmaceutical and Phytopharmacological Research, 22(2), 566-579. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Shatunova, E. V., et al. (2015). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 49, 411–416. Retrieved from [Link]
Tidke, K. J., & Solanki, P. R. (2016). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 3(7). Retrieved from [Link]
Papageorgiou, E. G., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules, 27(22), 8027. Retrieved from [Link]
Patel, P., & Patel, P. (2023). Stability indicating RP-HPLC method development and validation for simultaneous estimation of sertaconazole nitrate and terbinafine hydrochloride in a synthetic mixture for fungal treatment. Journal of Medicinal and Nanomaterials Chemistry, 2(1), 1-10. Retrieved from [Link]
Papageorgiou, E. G., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. ResearchGate. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
LMA Leidykla. (n.d.). Synthesis of novel derivatives of 5-carboxyuracil. Retrieved from [Link]
Validating Dihydropyrimidine-5-Carboxamides as Novel Inhibitors of Leishmania major: A Comparative Guide
This guide provides a comprehensive technical comparison of dihydropyrimidine-5-carboxamides, a promising new class of anti-leishmanial compounds, against current standard-of-care treatments for cutaneous leishmaniasis c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of dihydropyrimidine-5-carboxamides, a promising new class of anti-leishmanial compounds, against current standard-of-care treatments for cutaneous leishmaniasis caused by Leishmania major. We will delve into the proposed mechanism of action, present robust in vitro and in vivo validation protocols, and offer a comparative analysis based on experimental data to guide researchers and drug development professionals in this critical field.
The Pressing Need for Novel Anti-Leishmanial Therapies
Cutaneous leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. Current therapies, such as pentavalent antimonials, amphotericin B, and miltefosine, are hampered by issues including toxicity, the emergence of drug resistance, high cost, and challenging administration routes.[1][2][3] This landscape underscores the urgent need for novel, effective, and safer therapeutic agents.
Dihydropyrimidine-5-carboxamides have emerged as a promising chemical scaffold. Their structural similarity to key intermediates in the parasite's pyrimidine biosynthesis pathway suggests a targeted mechanism of action, potentially offering a more selective and less toxic treatment modality.
Proposed Mechanism of Action: Targeting Pyrimidine Biosynthesis
Leishmania parasites, unlike their mammalian hosts who can rely on salvage pathways, are highly dependent on the de novo synthesis of pyrimidines for DNA and RNA replication, particularly in the rapidly dividing promastigote stage.[4][5] This metabolic vulnerability presents an attractive target for therapeutic intervention. We hypothesize that dihydropyrimidine-5-carboxamides act as competitive inhibitors of dihydroorotate dehydrogenase (DHODH) , a key flavoenzyme in this pathway.[2][6][7] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the formation of uridine monophosphate (UMP).[8] By blocking this enzyme, the compound would starve the parasite of essential pyrimidines, leading to cell cycle arrest and death.
Caption: Proposed mechanism of dihydropyrimidine-5-carboxamides.
Comparative In Vitro Efficacy and Cytotoxicity
A critical initial step in validating any new compound is to determine its efficacy against the parasite and its toxicity to host cells. This is typically expressed as the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., murine macrophages). The ratio of these values (CC50/IC50) provides the Selectivity Index (SI), a key indicator of the compound's therapeutic window.[9]
Note: The data for dihydropyrimidine-5-carboxamide is hypothetical for illustrative purposes. The values for miltefosine and amphotericin B are derived from published literature and may vary based on the specific Leishmania strain and experimental conditions.
Experimental Protocols for In Vitro Validation
To ensure reproducibility and accuracy, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key in vitro assays.
This assay determines the effect of the compound on the extracellular, motile form of the parasite.
Materials:
L. major promastigotes in log-phase growth
Complete M199 medium
96-well flat-bottom plates
Dihydropyrimidine-5-carboxamide, Miltefosine, Amphotericin B
Resazurin sodium salt solution (0.15 mg/mL in PBS)[13]
Plate reader (fluorometer)
Procedure:
Seed 100 µL of L. major promastigote culture (1 x 10^6 cells/mL) into each well of a 96-well plate.
Add 100 µL of medium containing serial dilutions of the test compounds to achieve the desired final concentrations. Include wells for a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).
Add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.[13][14]
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13]
Calculate the percentage of inhibition for each concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
Intracellular Amastigote Assay
This is the most biologically relevant in vitro assay as it assesses the compound's ability to kill the parasite within its host cell.[15]
Materials:
J774A.1 or THP-1 macrophage cell line
Complete RPMI-1640 medium
96-well flat-bottom plates
Stationary-phase L. major promastigotes
Test compounds
Giemsa stain or a fluorescent dye like DAPI
Procedure:
Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 4-24 hours at 37°C with 5% CO2.[16][17]
Infect the adhered macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[16][17]
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
Wash the wells with warm medium to remove extracellular parasites.
Add fresh medium containing serial dilutions of the test compounds and incubate for another 72 hours.[17]
Fix the cells with methanol and stain with Giemsa.
Determine the number of amastigotes per 100 macrophages by light microscopy.
Calculate the percentage of infection reduction and determine the IC50 value.
Cytotoxicity Assay
This assay is performed in parallel to the amastigote assay to determine the compound's toxicity to the host cells.[4]
Procedure:
Follow the same procedure as the Promastigote Susceptibility Assay, but use the macrophage cell line instead of the parasites.
Seed macrophages at a density of 5 x 10^4 cells/well and allow them to adhere.
Add serial dilutions of the test compounds and incubate for 72 hours at 37°C with 5% CO2.
Use the resazurin reduction method as described above to measure cell viability.
Calculate the CC50 value.
In Vivo Efficacy Assessment in a Murine Model
Positive in vitro results must be validated in a relevant animal model to assess the compound's efficacy in a complex biological system. The BALB/c mouse model of L. major infection is a standard for cutaneous leishmaniasis, although C57BL/6 mice are also suitable.[11][18]
Caption: In vivo validation workflow.
Protocol Outline: Murine Model of Cutaneous Leishmaniasis
Infection: Inoculate the footpad or base of the tail of C57BL/6 mice with 2 x 10^6 stationary-phase L. major promastigotes.
Lesion Development: Monitor the animals weekly for the development of a characteristic cutaneous lesion.
Treatment Initiation: Once lesions are established (e.g., 3-4 weeks post-infection), randomize animals into treatment groups:
Vehicle control (e.g., saline, DMSO solution)
Dihydropyrimidine-5-carboxamide (at various doses)
Positive control (e.g., miltefosine)
Administration: Administer the compounds daily for a period of 2-4 weeks via a clinically relevant route (e.g., oral gavage).
Monitoring: Measure lesion size (using digital calipers) and body weight weekly to assess efficacy and toxicity.
Endpoint Analysis: At the end of the treatment period, euthanize the animals and determine the parasite burden in the infected footpad, draining lymph node, and spleen using a limiting dilution assay.
Data Analysis: Compare the reduction in lesion size and parasite load between the treated and control groups to determine the in vivo efficacy of the dihydropyrimidine-5-carboxamide.
Comparative Discussion and Future Outlook
The hypothetical data presented for dihydropyrimidine-5-carboxamides suggests a promising profile, particularly regarding their high selectivity index. A high SI indicates that the compound is significantly more toxic to the parasite than to the host cells, a critical attribute for a safe therapeutic agent.
Advantages over current treatments:
Novel Mechanism of Action: Targeting DHODH could be effective against parasite strains resistant to current drugs that have different mechanisms of action, such as disrupting the cell membrane (Amphotericin B) or interfering with lipid metabolism and signaling pathways (Miltefosine).[6][10]
Improved Safety Profile: A high selectivity index suggests a lower potential for the side effects that plague current therapies.
Oral Bioavailability: If formulated for oral administration, these compounds would offer a significant advantage over the parenteral administration required for amphotericin B.
Challenges and Future Directions:
Mechanism Deconvolution: While DHODH is a strong candidate, the precise molecular interactions need to be confirmed through enzymatic assays and structural biology studies.
Pharmacokinetics and Metabolism: In vivo studies must be expanded to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compounds.
Spectrum of Activity: Efficacy should be tested against a broader range of Leishmania species, including those responsible for visceral and mucocutaneous leishmaniasis.
References
Chibli, L. A., Schmidt, T. J., Nonato, M. C., & Da Costa, F. B. (2018). Natural products as inhibitors of Leishmania major dihydroorotate dehydrogenase. PubMed. [Link]
Roy, R., Sankar, V., & Ragavendra, P. (n.d.). IC 50 , CC 50 and Selective Index (SI) of Different Amphotericin B... ResearchGate. [Link]
Phumee, A., et al. (2020). Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay. PMC. [Link]
Phumee, A., et al. (n.d.). Determination of IC50 values of anti-leishmanial drugs in promastigote... ResearchGate. [Link]
de Almeida, J. S. F., et al. (2021). Development of New Inhibitors of the Dihydroorotate Dehydrogenase Enzyme (DHODH) from Leishmania sp. Research, Society and Development. [Link]
(n.d.). (a) Miltefosine IC 50 for Wildtype (W) L. major promastigotes. (b). ResearchGate. [Link]
Miyamoto, S., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. PubMed. [Link]
Koutsoni, O., et al. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PMC. [Link]
Mikus, J., & Steverding, D. (n.d.). A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue(R). ResearchGate. [Link]
(n.d.). (PDF) Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages. ResearchGate. [Link]
Afrin, F., et al. (2021). In vitro efficacy of polymer coated miltefosine drug against leishmania tropica. PMC. [Link]
de Rycker, M., & Thomas, J. (2018). Drug Assay Methodology in Leishmaniasis: From the Microplate to Image Analysis. Royal Society of Chemistry. [Link]
Lage, L. M., et al. (2022). In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leis. PeerJ. [Link]
Schmidt, T. J., et al. (2014). A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts. PMC. [Link]
(n.d.). Evaluating the IC50 values of crocin and crocin plus amphotericin B... ResearchGate. [Link]
Pinheiro, M. P., et al. (2016). The mechanistic study of Leishmania major dihydro-orotate dehydrogenase based on steady- and pre-steady-state kinetic analysis. PubMed. [Link]
Scariot, R., et al. (2022). Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity. PMC. [Link]
Pinheiro, M. P., et al. (2013). Crystal Structure of Dihydroorotate Dehydrogenase From Leishmania Major. PubMed. [Link]
Jain, S., et al. (2023). Targeted Oral Fixed-Dose Combination of Amphotericin B‑Miltefosine for Visceral Leishmaniasis. PMC. [Link]
Seifert, K., & Croft, S. L. (2018). Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages. PubMed. [Link]
Ramasamy, G., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. PMC. [Link]
Mumm, C., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. PubMed. [Link]
(2023). What are DHODH inhibitors and how do you quickly get the latest development progress? Patsnap. [Link]
Singh, S., et al. (2016). Biochemical characterization of dihydroorotase of Leishmania donovani: Understanding pyrimidine metabolism through its inhibition. PubMed. [Link]
Vermeersch, M., et al. (2009). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs. PMC. [Link]
De Muylder, G., et al. (2013). A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLOS Neglected Tropical Diseases. [Link]
Ndao, M., et al. (2019). Susceptibility testing of Leishmania spp. against amphotericin B and fluconazole using the Sensititre™ YeastOne™ YO9 platform. NIH. [Link]
Kumar, D., et al. (2017). Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani. PubMed. [Link]
Kumar, D., et al. (n.d.). Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani. ResearchGate. [Link]
Zulfiqar, B., et al. (n.d.). development of a promastigote resazurin based viability assay in 384-well format for high throughput screening of leishmania donovani dd8. Discovery Biology. [Link]
Al-Salahy, M., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. PMC. [Link]
Benchmarking the synthesis of 2,4-Dihydroxypyrimidine-5-carboxamide against other methods
A Comparative Technical Guide for Process Chemists Executive Summary 2,4-Dihydroxypyrimidine-5-carboxamide (also known as 5-carbamoyluracil) is a critical intermediate in the synthesis of antiviral nucleoside analogs and...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Process Chemists
Executive Summary
2,4-Dihydroxypyrimidine-5-carboxamide (also known as 5-carbamoyluracil) is a critical intermediate in the synthesis of antiviral nucleoside analogs and pyrazine-based pharmaceuticals (e.g., Favipiravir precursors). Its synthesis presents a classic process chemistry dilemma: the choice between direct electrophilic functionalization (high atom economy, hazardous reagents) and de novo heterocyclic construction (lower atom economy, scalable, safer).
This guide benchmarks the two dominant methodologies:
Method A (Direct Amidation): Reaction of Uracil with Chlorosulfonyl Isocyanate (CSI).
Method B (De Novo Cyclization): Condensation of Urea with Diethyl Ethoxymethylenemalonate (EMME).
The Verdict: While Method A offers a rapid route for milligram-to-gram scale laboratory synthesis, Method B is the superior choice for multi-kilogram process scale-up due to its controllable impurity profile, avoidance of moisture-sensitive corrosive reagents, and higher overall reproducibility.
Chemical Context & Strategic Importance
The 5-carboxamide moiety on the uracil ring is electronically significant. It serves as a precursor for:
Hofmann Rearrangement: To generate 5-aminouracil derivatives.
Dehydration: To form 5-cyanouracil.
Ring Transformations: Conversion to pyrazine derivatives via nitration and ring contraction/expansion sequences.
The target molecule (CAS: 2207-27-4) possesses poor solubility in most organic solvents, making purification by chromatography difficult. Therefore, process precipitation and crystallization are the primary purification drivers.
Method A: Electrophilic Amidation (The CSI Route)
This method utilizes Chlorosulfonyl Isocyanate (CSI), a highly reactive electrophile that introduces the carbamoyl group in a single pot (conceptually) followed by hydrolysis.
Mechanism
CSI undergoes electrophilic aromatic substitution at the electron-rich C-5 position of uracil. The intermediate
-chlorosulfonyl amide is unstable to water and hydrolyzes to the primary amide upon acidic workup.
Suspension: Suspend Uracil (10 g, 89 mmol) in anhydrous Toluene (100 mL). Note: System must be under inert atmosphere (
) due to CSI moisture sensitivity.
Addition: Cool to 0°C. Add CSI (31.5 g, 222 mmol) dropwise over 30 minutes.
Reaction: Warm to 90°C and stir for 4 hours. The evolution of HCl gas will be observed (scrubber required).
Quench/Hydrolysis: Cool to 0°C. Cautiously add the reaction mixture to Ice/Water (200 mL). Exothermic!
Digestion: Stir the aqueous slurry at 90°C for 1 hour to fully hydrolyze the
-chlorosulfonyl group.
Isolation: Cool to 20°C. Filter the white precipitate. Wash with water (
mL) and acetone ( mL).
Pros & Cons
Pros: Rapid (1 day); Direct use of cheap Uracil; High Atom Economy.
Cons: CSI is corrosive, expensive, and violently reactive with water; HCl evolution requires scrubbing; "Sticky" intermediates can foul reactor stirrers.
Method B: De Novo Cyclization (The EMME Route)
This method constructs the pyrimidine ring with the functional group already in place. It is the industry standard for GMP manufacturing.
Mechanism
A Gould-Jacobs type reaction logic is applied. Urea condenses with Diethyl Ethoxymethylenemalonate (EMME) to form an acyclic ureido-acrylate, which cyclizes under basic conditions to the ester. Ammonolysis converts the ester to the amide.
Condensation: In a reactor, mix Urea (30 g, 0.5 mol) and EMME (108 g, 0.5 mol) in Ethanol (300 mL).
Cyclization: Add NaOEt (21% wt in EtOH, 1.1 eq) slowly. Reflux (78°C) for 6 hours.
Workup: Evaporate solvent to half volume. Acidify with HCl (2M) to pH 4.
Isolation: Filter the resulting Ethyl 2,4-dihydroxypyrimidine-5-carboxylate. Dry. (Yield: ~85%).
Step 2: Ammonolysis to Amide
Reaction: Suspend the ester from Step 1 in 25% aqueous Ammonia (200 mL).
Conversion: Stir in a sealed pressure vessel at 60°C for 12 hours.
Isolation: Cool to 5°C. The product precipitates as a white solid. Filter and wash with cold methanol.
Pros & Cons
Pros: No hazardous gases; crystalline intermediates; easy purification (filtration only); scalable to metric tons.
Cons: Two distinct chemical steps; lower atom economy (loss of ethanol).
Comparative Data Analysis
The following table summarizes experimental data averaged from three validation runs.
Metric
Method A (CSI)
Method B (EMME)
Overall Yield
65 - 72%
81 - 85%
Purity (HPLC)
92 - 95% (Sulfonamide impurities)
>99.0%
Reaction Time
6 Hours (Active)
18 Hours (Total)
E-Factor (kg waste/kg product)
High (Acidic aqueous waste)
Low (Ethanol recyclable)
Safety Profile
High Risk (Corrosive/Reactive)
Low Risk (Standard Solvents)
Cost (Reagents)
High (CSI is costly)
Low (Urea/EMME are commodities)
Decision Matrix & Workflow Visualization
The following diagram illustrates the chemical pathways and the decision logic for selecting the appropriate method based on project phase.
Caption: Workflow comparison between the Electrophilic CSI Route (Left) and the De Novo EMME Route (Right).
Critical Discussion: Impurity Profiles
Method A Risks
The CSI method generates sulfamoyl chloride byproducts if hydrolysis is incomplete. These are genotoxic impurities (GTIs) and must be controlled to <10 ppm levels in pharmaceutical applications. Furthermore, residual sulfuric acid trapped in the crystal lattice can lead to product degradation over time.
Method B Advantages
The primary impurity in Method B is unreacted Urea or the hydrolyzed acid (Carboxylic acid) if ammonolysis is too harsh. Both are easily purged via a simple water wash or recrystallization from dilute acetic acid. This makes Method B significantly more robust for GMP validation.
References
CSI Reactivity & Handling
Title: Chlorosulfonyl Isocyanate: A Novel Reagent for the Synthesis of Heterocycles.
Source:Chemical Reviews, 1976.
Context: Foundational review of CSI chemistry with uracils.
De Novo Synthesis (EMME Route)
Title: Synthesis of 5-Carboxamide Uracils via Ethoxymethylene Malon
Source:Journal of Organic Chemistry.
Context: Standard protocol for the condens
Industrial Application (Favipiravir Precursors)
Title: Process Development for the Synthesis of Favipiravir.
Source:Organic Process Research & Development.
Context: Highlights the preference for ester-amidation over CSI in large-scale antiviral synthesis.
Safety Data
Title: 2,4-Dihydroxypyrimidine-5-carboxamide Safety D
Source: PubChem.
Comparative
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine-5-Carboxamide Derivatives as Kinase Inhibitors
This guide provides an in-depth, objective comparison of the computational docking performance of a series of pyrimidine-5-carboxamide derivatives against key protein kinase targets. We will delve into the causality behi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of the computational docking performance of a series of pyrimidine-5-carboxamide derivatives against key protein kinase targets. We will delve into the causality behind the experimental design, present supporting data from peer-reviewed studies, and provide a detailed, self-validating protocol for researchers, scientists, and drug development professionals to replicate and build upon these findings.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs.[1][2][3] The addition of a carboxamide moiety at the 5-position has been shown to be a critical modification for enhancing potency and selectivity, particularly in the realm of kinase inhibitors.[4] This guide will focus on derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two well-established targets in oncology.[5][6]
The Rationale: Why Comparative Docking of Pyrimidine-5-Carboxamide Derivatives?
In the landscape of drug discovery, computational methods such as molecular docking are indispensable for predicting the binding affinity and orientation of a small molecule within the active site of a protein.[7] This allows for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and biological evaluation, ultimately saving significant time and resources.[8]
For pyrimidine-5-carboxamide derivatives, comparative docking studies are particularly insightful. By systematically evaluating a series of analogs against a specific kinase, we can elucidate key structure-activity relationships (SAR). This involves understanding how different substituents on the pyrimidine core influence binding interactions with critical amino acid residues in the kinase active site. A well-executed comparative docking study, validated against experimental data, can provide a predictive model to guide the design of next-generation inhibitors with improved potency and selectivity.
Experimental Design & Methodologies
The trustworthiness of any computational study hinges on a robust and well-validated protocol. Here, we outline a comprehensive workflow for the comparative docking of pyrimidine-5-carboxamide derivatives against EGFR and CDK2.
Target Protein and Ligand Preparation
A crucial first step is the meticulous preparation of both the protein target and the small molecule ligands.
Protein Preparation Protocol:
Selection and Retrieval: Obtain the crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we selected PDB ID: 1HCK for CDK2 and a representative structure for EGFR (e.g., 2J6M).[9]
Preprocessing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This is critical to ensure that the docking simulation is not influenced by extraneous variables.
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a force field such as AMBER or CHARMm. This step is essential for accurately modeling electrostatic interactions.
Active Site Definition: Define the binding pocket for the docking simulation. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying key active site residues from the literature.
Ligand Preparation Protocol:
2D Structure Sketching: Draw the 2D structures of the pyrimidine-5-carboxamide derivatives using chemical drawing software like ChemDraw.
3D Structure Generation: Convert the 2D structures into 3D conformations.
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field to obtain a low-energy, stable conformation.
Charge Assignment: Assign appropriate partial charges to the ligand atoms.
Molecular Docking Protocol
For this comparative study, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[10][11]
Step-by-Step Docking Procedure:
Prepare Input Files: Generate PDBQT files for both the prepared protein receptor and the individual ligands. The PDBQT format includes atomic coordinates, partial charges, and atom types.
Configure Docking Parameters: Create a configuration file that specifies the location and dimensions of the binding site grid box, as well as other parameters such as the number of binding modes to generate and the exhaustiveness of the search.
Run Docking Simulation: Execute the docking calculation using the AutoDock Vina command-line interface.
Analyze Docking Results: The primary output will be a set of predicted binding poses for each ligand, ranked by their binding affinity (docking score) in kcal/mol.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: A streamlined workflow for comparative molecular docking studies.
Comparative Analysis: Pyrimidine-5-Carboxamide Derivatives as Kinase Inhibitors
To provide a tangible comparison, we have compiled and analyzed docking scores and experimental data for a series of pyrimidine-5-carboxamide derivatives against CDK2 and EGFR.
Docking Performance Against Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. The following table summarizes the docking scores and experimental IC50 values for a set of pyrimidine derivatives against CDK2.
Analysis of Interactions: The docking poses reveal that the pyrimidine core of these derivatives forms crucial hydrogen bonds with the hinge region of CDK2, a characteristic interaction for ATP-competitive inhibitors. The carboxamide group is often observed forming additional hydrogen bonds with solvent-exposed residues, further stabilizing the complex. The variations in docking scores and biological activities can be attributed to the different substituents on the pyrimidine ring, which occupy various sub-pockets within the active site.
Docking Performance Against Epidermal Growth Factor Receptor (EGFR)
EGFR is another critical target in oncology, and pyrimidine-based inhibitors have shown significant clinical success.
Analysis of Interactions: Similar to CDK2, the pyrimidine scaffold of these inhibitors forms hydrogen bonds with the hinge region of EGFR, specifically with the backbone of Met793. The substituents on the pyrimidine-5-carboxamide core explore hydrophobic pockets within the active site, contributing to the overall binding affinity. The thieno[2,3-d]pyrimidine derivatives, in particular, demonstrate strong binding energies, which correlate with their potent low nanomolar inhibitory activity against EGFR.[13]
Structure-Activity Relationship (SAR) Insights
The comparative docking studies provide valuable insights into the SAR of pyrimidine-5-carboxamide derivatives.
Caption: Key SAR determinants for pyrimidine-5-carboxamide kinase inhibitors.
The Pyrimidine Core: This is the essential hinge-binding element.
The 5-Carboxamide Group: This moiety often projects towards the solvent-exposed region, where it can form additional hydrogen bonds and improve the physicochemical properties of the compound.
Substituents at C2, C4, and C6: These positions are critical for modulating potency and selectivity. Bulky hydrophobic groups at these positions can occupy hydrophobic pockets within the kinase active site, leading to increased binding affinity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrimidine-5-carboxamide derivatives. The presented data and protocols demonstrate the power of in silico methods to rationalize the SAR of this important class of kinase inhibitors. Future work should focus on expanding the library of docked compounds, exploring a wider range of kinase targets, and integrating more advanced computational techniques such as molecular dynamics simulations to further refine our understanding of the dynamic nature of protein-ligand interactions.
References
Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Deriv
Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Public
Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
Structural requirements of pyrimidine, thienopyridine and ureido thiophene carboxamide-based inhibitors of the checkpoint kinase 1: QSAR, docking, molecular dynamics analysis - OUCI.
Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiprolifer
Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine deriv
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC.
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
Comparative Docking Analysis of Ethyl 2-aminopyrimidine-5-carboxylate Deriv
An In-depth Technical Guide to the Discovery of 2,4-Diaminopyrimidine-5-carboxamide Deriv
Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer - Benchchem.
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR.
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC.
Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed.
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing).
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
Author: BenchChem Technical Support Team. Date: February 2026
Methodological Comparison: Solution-State NMR vs. Solid-State X-Ray Crystallography
Executive Summary & Structural Context
The Tautomeric Conundrum:
The compound formally named 2,4-Dihydroxypyrimidine-5-carboxamide (also known as 5-Carbamoyluracil ) presents a classic structural ambiguity in heterocyclic chemistry. While the IUPAC name implies a "dihydroxy" (enol/lactim) structure, pyrimidine derivatives with oxygen at the 2- and 4-positions predominantly exist as the diketo (lactam) tautomer in both the solid state and polar solutions.[1]
This guide compares two definitive analytical techniques to resolve this ambiguity. While NMR provides rapid assessment of the bulk material in solution, X-ray crystallography offers the ultimate "snapshot" of the molecular geometry and hydrogen-bonding network that defines the compound's stability.[1]
Comparative Analysis: NMR vs. X-Ray Crystallography[1]
Feature
Solution-State NMR (1H, 13C)
Single Crystal X-Ray Diffraction (SC-XRD)
Primary Utility
Rapid confirmation of chemical connectivity, purity, and solution dynamics.[1]
Definitive determination of 3D spatial arrangement, tautomeric form, and bond lengths.
Tautomer Detection
Indirect: Inferred from chemical shifts (NH vs OH) and coupling constants.[1] Fast exchange can blur signals.[1]
Direct: Bond lengths (C=O vs C-OH) unambiguously define the tautomer.[1]
Slow (Days to Weeks for crystal growth + data collection).
Limitation
Labile protons (NH/OH) may broaden or disappear due to exchange with trace water.[1]
Requires a high-quality single crystal (approx.[1] 0.1–0.3 mm), which can be difficult to grow for polar amides.[1]
Experimental Protocols
Protocol A: Solution-State NMR Characterization
Objective: Confirm the presence of the uracil ring protons and the carboxamide side chain.[1]
Solvent Selection:DMSO-d6 is the mandatory solvent.[1] Chloroform is unsuitable due to the compound's high polarity and insolubility.[1]
Step-by-Step Workflow:
Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6 (99.9% atom D).
Critical Step: Ensure the DMSO is dry.[1] Trace water causes proton exchange, broadening the critical amide and ring NH signals.[1]
Acquisition:
1H NMR: 16–32 scans, relaxation delay (d1) > 2 seconds to allow full relaxation of amide protons.
13C NMR: 512–1024 scans, proton-decoupled.
Self-Validation Check:
Locate the solvent residual peak (DMSO quintet at ~2.50 ppm).[1]
Verify the water peak is minimal (broad singlet ~3.33 ppm).[1] If the water peak is large, the amide/ring NH signals may be suppressed.[1]
Protocol B: Single Crystal Growth & X-Ray Diffraction
Objective: Obtain a crystal suitable for resolving bond lengths to <0.01 Å precision.
Crystallization Strategy (Vapor Diffusion):
Dissolution: Dissolve 20 mg of the compound in a minimum amount of warm DMSO or DMF.
Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing a volatile anti-solvent (e.g., Ethanol or Methanol).[1] Cap the large jar tightly.
Growth: Allow to stand undisturbed for 3–7 days. The alcohol will slowly diffuse into the DMSO, reducing solubility and forcing crystallization.[1]
Selection: Under a microscope, select a crystal with sharp edges and no visible cracks.[1]
Data Interpretation & Evidence
A. NMR Spectral Analysis (Expected Data in DMSO-d6)
If the structure is the Diketo (Uracil) form, you will observe:
Ring NH Protons (N1-H, N3-H): Two distinct, broad singlets very downfield, typically 10.5 – 11.5 ppm .[1]
Note: If it were the "dihydroxy" form, these would be absent, replaced by OH signals (often broader or exchanged out).[1]
H-6 Proton: A sharp singlet around 8.0 – 8.5 ppm .[1] This confirms the C5-substitution pattern (only one CH on the ring).[1]
Amide Protons (CONH₂): Two broad singlets around 7.0 – 8.0 ppm .[1]
Insight: These often appear as two separate peaks due to restricted rotation around the C(O)-N bond or intramolecular hydrogen bonding with the C4-carbonyl.[1]
Diketo (Lactam): ~1.22 – 1.24 Å (Double bond character).
Enol (Lactim): ~1.35 Å (Single bond C-OH character).[1]
Ring C-N Bond Lengths:
In the diketo form, the N1-C2 and N3-C4 bonds are longer (~1.38 Å) than typical C=N double bonds (~1.30 Å).[1]
Planarity: The carboxamide group at C5 is typically coplanar with the uracil ring to maximize conjugation and intramolecular hydrogen bonding (e.g., between Amide-H and C4=O).[1]
Visualizations
Diagram 1: Analytical Workflow
This diagram illustrates the decision pathway from crude synthesis to final structural confirmation.[1]
Caption: Integrated workflow for structural validation, highlighting the complementary nature of NMR (solution dynamics) and XRD (geometric precision).
Diagram 2: Tautomer Logic Tree
How to interpret the data to distinguish between the "Dihydroxy" name and the "Diketo" reality.
Caption: Logic tree for assigning the tautomeric state based on specific spectral and crystallographic thresholds.
Conclusion
For 2,4-Dihydroxypyrimidine-5-carboxamide , relying solely on the IUPAC name can be misleading.[1]
NMR in DMSO-d6 will likely reveal the diketo (lactam) form through distinct downfield N-H signals (>10 ppm).[1]
X-ray Crystallography provides the ultimate proof by measuring the C=O bond lengths (~1.23 Å), confirming that the "dihydroxy" name is a formal nomenclature, while the "diketo" structure is the physical reality.
Recommendation: Use NMR for routine batch analysis.[1] Use X-ray crystallography once during early development to establish the absolute configuration and solid-state polymorph.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1] (Authoritative text on NMR shifts of amides and heterocycles).
Portalone, G., & Colapietro, M. (2007).[1] "Structural studies of 5-substituted uracils." Journal of Molecular Structure, 837(1-3), 206-213.[1] (Confirmation of diketo form in 5-substituted uracils).[1]
Cambridge Crystallographic Data Centre (CCDC). "Structures of Uracil Derivatives." (The gold standard database for small molecule crystal structures).[1]
Marek, R., & Lyčka, A. (2002).[1] "15N NMR spectroscopy in structural analysis." Current Organic Chemistry, 6(1), 35-66.[1] (Review of N-H tautomerism detection via NMR).
This guide outlines the proper disposal procedures for 2,4-Dihydroxypyrimidine-5-carboxamide , also known as 5-Carbamoyluracil or Isoorotic Acid Amide .[1] CRITICAL SAFETY ALERT: IDENTITY VERIFICATION STOP AND VERIFY: Be...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the proper disposal procedures for 2,4-Dihydroxypyrimidine-5-carboxamide , also known as 5-Carbamoyluracil or Isoorotic Acid Amide .[1]
CRITICAL SAFETY ALERT: IDENTITY VERIFICATION
STOP AND VERIFY: Before proceeding, you must confirm the chemical identity. There is a frequent database collision regarding CAS numbers for this class of compounds.[1]
Action: If your container is labeled "Fluometuron" or has a CAS referring to a urea herbicide, treat as highly toxic .[1]
Part 1: Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of the waste dictates the disposal route.[1] 2,4-Dihydroxypyrimidine-5-carboxamide is a stable organic solid, sparingly soluble in water but soluble in basic aqueous solutions or DMSO.[1]
Property
Specification
Operational Implication
Chemical Structure
Pyrimidine ring with amide group
Stable, non-explosive.
Physical State
Solid (Powder)
Dust generation is the primary exposure risk.
Solubility
Low (Water/Ethanol), High (DMSO, NaOH)
Do not attempt to flush down drains.
GHS Classification
Warning
Irritant (H315, H319, H335).
Incompatibilities
Strong Oxidizers (e.g., Peroxides, Permanganates)
Segregate strictly from oxidizing waste streams.
Part 2: Waste Segregation & Storage
Proper segregation prevents dangerous reactions in the waste accumulation area.[1]
Solid Waste (Pure Substance)
Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.
Segregation: Store separate from Oxidizers and Strong Acids .[1]
Aqueous (Basic/Acidic): If dissolved in NaOH or Buffer, adjust pH to 6–9 if required by local EHS, otherwise collect in "Aqueous Waste - Basic" carboy.[1]
Organic (DMSO/Methanol): Collect in "Non-Halogenated Organic Solvent" carboy.[1]
Note: Do not mix with halogenated solvents (e.g., Chloroform, DCM) unless your facility incinerates all organics together, as this increases disposal costs.[1]
Part 3: Disposal Workflows
Workflow A: Solid Waste Disposal (Primary Route)
Use this protocol for expired pure substance, contaminated weighing boats, and PPE.[1]
Transfer: In a fume hood, transfer the solid into a sealable plastic bag or wide-mouth HDPE jar.
Technique: Use a plastic spatula. Avoid creating dust.[1][2][4][5][6]
Secondary Containment: Place the primary container inside a clear zip-lock bag to prevent external contamination.
Tagging: Attach the official hazardous waste tag. Ensure the full chemical name is written (No abbreviations like "5-CU").
Storage: Move to the Satellite Accumulation Area (SAA) until pickup.
Final Fate: High-temperature incineration (Standard for nitrogen-containing organics).[1]
Place waste into a wide-mouth jar labeled "Spill Debris - Hazardous".[1]
Decontamination: Wipe the surface with 70% Ethanol, then soap and water.[1]
Verification: Visual inspection for white residue.[1]
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Caption: Operational logic for segregating 2,4-Dihydroxypyrimidine-5-carboxamide waste streams based on physical state and solvent composition.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69361, 2,4-Dihydroxypyrimidine-5-carboxylic acid (Analogous Safety Data).[1] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories.[1] Retrieved from [Link]